3-Amino-3-cyclohexylpropanamide hydrochloride
Description
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Properties
IUPAC Name |
3-amino-3-cyclohexylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZANZGAAPZYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375473-18-9 | |
| Record name | 3-amino-3-cyclohexylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 3-Amino-3-cyclohexylpropanamide hydrochloride
This guide provides an in-depth technical analysis of 3-Amino-3-cyclohexylpropanamide hydrochloride , a critical building block in the synthesis of peptidomimetics and protease inhibitors.
Privileged Scaffold for Next-Generation Peptidomimetics
Executive Summary
3-Amino-3-cyclohexylpropanamide hydrochloride is a
Chemical Identity & Structure
This compound represents a "homo" analogue of cyclohexylalanine, shifted to the beta-position. The hydrochloride salt form ensures improved water solubility and stability for storage and handling compared to the free base.
| Attribute | Technical Detail |
| IUPAC Name | 3-Amino-3-cyclohexylpropanamide hydrochloride |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 206.71 g/mol (Salt); 170.25 g/mol (Free Base) |
| Chiral Center | C3 (Available as (R)-, (S)-, or racemate) |
| CAS Registry | 1604310-60-2 ((3R)-isomer); Generic/Racemic varies by vendor |
| SMILES | NC(CC1CCCCC1)CC(N)=O.Cl |
Structural Visualization
The following diagram illustrates the connectivity and the critical stereogenic center at C3 which dictates the folding propensity in peptide chains.
Figure 1: Structural connectivity highlighting the pharmacophoric elements.[1][2][3][4]
Physicochemical Properties
Understanding the solid-state and solution properties is essential for formulation and process chemistry.
| Property | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Ease of handling in GMP environments. |
| Solubility | High in Water, Methanol, DMSO | Compatible with reverse-phase HPLC and biological assays. |
| Melting Point | >200°C (Decomposition typical for amino acid salts) | Indicates high lattice energy and stability. |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions (RT or 2-8°C). |
| pKa (Amine) | ~9.0 - 10.0 (Predicted) | Protonated at physiological pH; good for electrostatic binding. |
| LogP | ~0.9 (Free base) | Moderate lipophilicity aids in membrane permeability when incorporated into drugs. |
Synthesis & Manufacturing Protocols
The synthesis of 3-Amino-3-cyclohexylpropanamide hydrochloride typically follows one of two robust pathways: the Rodionov Condensation (for racemates) or Enzymatic Resolution (for enantiopure forms).
Method A: Modified Knoevenagel-Rodionov Synthesis
This route is preferred for bulk production of the racemic scaffold, which is then resolved.
-
Condensation: Cyclohexanecarboxaldehyde reacts with malonic acid and ammonium acetate in ethanol.
-
Decarboxylation: Heating promotes decarboxylation to yield the
-amino acid (3-amino-3-cyclohexylpropanoic acid). -
Esterification: Conversion to the methyl ester using
. -
Amidation: Treatment with aqueous ammonia (
) or ammonia in methanol yields the target amide. -
Salt Formation: Precipitation with HCl in dioxane/ether.
Method B: Enzymatic Kinetic Resolution (High Purity)
For drug applications requiring >99% ee (enantiomeric excess), biocatalysis is employed.
Figure 2: Enzymatic resolution workflow to isolate the enantiopure amide.
Pharmaceutical Applications
This compound is not merely a reagent but a privileged scaffold in medicinal chemistry.
Protease Inhibition (HCV & Renin)
The cyclohexyl group acts as a bulky, hydrophobic anchor that fits into the S1 or S1' pockets of protease enzymes (mimicking Phenylalanine or Leucine). The
-
Mechanism:[4][5] The amide nitrogen can form hydrogen bonds with the catalytic aspartates or serines in the enzyme active site.
Peptidomimetics & Foldamers
-Amino acids are used to construct "foldamers"—synthetic oligomers that adopt stable secondary structures (helices, sheets) unlike natural peptides.-
Stability: Complete resistance to peptidases.
-
Utility: Development of antimicrobial peptides that evade bacterial degradation mechanisms.
Chiral Resolution Standard
Due to its amphiphilic nature (lipophilic tail + polar head), the enantiomers of this amide are frequently used to benchmark Chiral Stationary Phases (CSPs) in HPLC, specifically zwitterionic Cinchona alkaloid-based columns.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical parameters must be met.
-
1H NMR (DMSO-d6, 400 MHz):
-
8.0-8.5 ppm (Broad s, 3H,
) -
7.5 & 6.9 ppm (s, 2H,
) -
3.2-3.4 ppm (m, 1H,
) -
2.3-2.5 ppm (m, 2H,
) - 0.9-1.8 ppm (m, 11H, Cyclohexyl protons)
-
8.0-8.5 ppm (Broad s, 3H,
-
Mass Spectrometry (ESI+):
- calculated: 171.15; observed: 171.2.
-
HPLC Purity: >98% (Area %).
-
Chiral HPLC: Enantiomeric Excess (ee) >99% required for pharmaceutical intermediates.
Handling & Safety (SDS Summary)
While generally stable, the hydrochloride salt is an irritant.
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C for long-term stability.
References
-
PubChem. (2025). 3-amino-3-cyclohexylpropanamide hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]
-
Heck, T., et al. (2009).[6] Kinetic Resolution of Aliphatic
-Amino Acid Amides by -Aminopeptidases. ChemBioChem, 10(9), 1562-1572. (Demonstrates enzymatic resolution of the racemate). - Ilisz, I., et al. (2015).
Sources
- 1. 98069-55-7|2-Aminocyclobutanecarboxamide|BLD Pharm [bldpharm.com]
- 2. 173337-04-7|3-Amino-3-methylbutanamide|BLD Pharm [bldpharm.com]
- 3. 135053-11-1|cis-2-Aminocyclopentanecarboxamide|BLD Pharm [bldpharm.com]
- 4. District Court Sets Aside FDA’s Interpretation of “Analogous” to a Protein for Purposes of the “Biological Product” Category | Goodwin - JDSupra [jdsupra.com]
- 5. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 6. chab.ethz.ch [chab.ethz.ch]
Thermodynamic Stability of Cyclohexyl-Substituted β-Amino Amides: A Guide for Drug Development Professionals
An In-depth Technical Guide
Executive Summary
β-Amino amides are crucial structural motifs in the development of peptidomimetics, foldamers, and therapeutic agents, prized for their unique conformational properties and resistance to enzymatic degradation.[1][2] The incorporation of a cyclohexyl substituent introduces significant steric and conformational constraints that profoundly influence the overall thermodynamic stability of these molecules. This guide provides a comprehensive analysis of the key factors governing the stability of cyclohexyl-substituted β-amino amides. We delve into the intricate interplay of intramolecular hydrogen bonding, torsional strain, and steric effects, offering both theoretical underpinnings and practical methodologies for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the foundational knowledge and technical protocols required to rationally design and analyze these promising compounds.
Introduction: The Significance of Conformational Control
In the realm of drug design and molecular engineering, the ability to predict and control the three-dimensional structure of a molecule is paramount. β-Amino acids and their derivatives offer an expanded chemical space compared to their α-amino acid counterparts, largely due to the increased flexibility of their carbon backbone.[3][4] This flexibility, however, can be a double-edged sword, leading to a multitude of accessible conformations and making the design of structurally-defined molecules challenging.
The introduction of a cyclohexyl ring onto the β-amino amide scaffold serves as a powerful conformational constraint.[5] This bulky, alicyclic group restricts the available torsional angles along the backbone and can promote the formation of specific, stable secondary structures through predictable non-covalent interactions. Understanding the thermodynamic principles that stabilize these preferred conformations is critical for designing molecules with enhanced biological activity, improved metabolic stability, and predictable binding affinities. This guide will explore the theoretical and practical aspects of this topic, providing a framework for the systematic evaluation of these compounds.
Theoretical Background: The Pillars of Stability
The thermodynamic stability of a given conformation is determined by the sum of all stabilizing and destabilizing interactions within the molecule. For cyclohexyl-substituted β-amino amides, stability is primarily dictated by a balance between intramolecular hydrogen bonding, steric hindrance, and torsional strain.
Conformational Landscape
The conformation of a β-amino acid residue is defined by several key torsion angles along its backbone. Unlike α-amino acids, the crucial Cα-Cβ bond introduces an additional rotational degree of freedom, described by the torsion angle θ.[3]
-
Torsion Angles: The primary backbone conformation is defined by the sequence of torsion angles: φ (N-Cβ), θ (Cβ-Cα), and ψ (Cα-CO).
-
Gauche and Anti Conformations: Rotation around the Cβ-Cα bond (θ) typically results in stable conformations where substituents are either gauche (θ ≈ ±60°) or anti/trans (θ ≈ 180°).[3][6] A predominance of gauche conformations is often a prerequisite for the formation of folded, helical structures.[3][4]
-
Cyclohexyl Ring Pucker: The cyclohexyl ring itself exists in a low-energy chair conformation. The substituents can occupy either axial or equatorial positions, with the bulky amino amide side chain strongly preferring the equatorial position to minimize 1,3-diaxial strain. However, studies have shown that in some peptide contexts, the amino group can occupy the axial position to facilitate favorable hydrogen bonding.[5]
The Role of Intramolecular Hydrogen Bonding (IMHB)
Intramolecular hydrogen bonds are a dominant force in stabilizing specific folded conformations. By forming cyclic structures, they reduce the entropic penalty of folding and lock the molecule into a lower energy state. In β-peptides, several IMHB patterns are possible, designated by the number of atoms in the hydrogen-bonded ring.
-
Common Hydrogen-Bonded Rings: While various ring sizes are possible, 11- and 14-membered rings are particularly significant in promoting stable, folded structures in β-amino acid derivatives.[7][8]
-
Influence of Substituents: Alkyl substitutions, such as a cyclohexyl group, generally increase the population of intramolecularly hydrogen-bonded conformations.[7][9] The steric bulk of the substituent can pre-organize the backbone in a way that favors the formation of an IMHB.
-
Lipophilicity and Permeability: IMHB can mask polar N-H and C=O groups from the solvent, increasing the molecule's lipophilicity and potentially enhancing its cell permeability—a highly desirable trait in drug candidates.[10]
Steric and Electronic Effects
The bulky nature of the cyclohexyl group imparts significant steric influence, restricting rotation around adjacent single bonds and favoring conformations that minimize steric clashes. Electronically, the amide bond's resonance structure gives the C-N bond partial double-bond character, restricting its rotation and enforcing planarity.[11][12] This planarity is a critical factor that defines the geometry of potential hydrogen bonds.
Experimental Methodologies for Stability Assessment
A multi-faceted experimental approach is necessary to fully characterize the conformational landscape and thermodynamic stability of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the solution-state conformation and dynamics of molecules.[11][12]
-
Variable-Temperature (VT) NMR: This technique is used to quantify the thermodynamic parameters (ΔH and ΔS) of an equilibrium between two or more conformations.[8][9] By monitoring the chemical shifts of protons involved in hydrogen bonding (typically amide N-H protons) as a function of temperature, one can determine the population of the hydrogen-bonded state. Amide protons involved in strong IMHB show less temperature dependence (smaller temperature coefficients) compared to solvent-exposed protons.[13]
-
2D NMR (ROESY/NOESY): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance restraints for 3D structure elucidation.[13]
-
Coupling Constants (³J): The magnitude of the scalar coupling constant (³J) between vicinal protons can be related to the dihedral angle separating them via the Karplus equation, offering insight into backbone torsion angles.
-
Sample Preparation: Dissolve a high-purity sample of the cyclohexyl-substituted β-amino amide in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) to a concentration of 5-10 mM. The choice of a non-polar, aprotic solvent is crucial to minimize competing intermolecular hydrogen bonds with the solvent.
-
Initial Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify and assign all relevant proton signals, particularly the amide N-H proton.
-
Temperature Variation: Increase the sample temperature in discrete steps (e.g., 10 K increments) from a low temperature (e.g., 278 K) to a high temperature (e.g., 328 K). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Extraction: Carefully record the chemical shift (δ) of the amide N-H proton at each temperature (T).
-
Data Analysis (Qualitative): Plot the chemical shift (δ) versus temperature (T). A small slope (temperature coefficient, Δδ/ΔT, < 3 ppb/K) is indicative of a proton involved in a stable intramolecular hydrogen bond.[13]
-
Data Analysis (Quantitative): Using specialized software, determine the equilibrium constant (K) at each temperature based on the populations of the different conformational states.
-
Van't Hoff Analysis: Plot ln(K) versus 1/T. The slope of the resulting line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant. This allows for the direct calculation of the enthalpy (ΔH) and entropy (ΔS) of the conformational equilibrium.[8][9]
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[5] It is invaluable for visualizing precise bond lengths, bond angles, torsion angles, and the exact geometry of intramolecular hydrogen bonds. However, it is important to recognize that the conformation observed in the crystal may be influenced by crystal packing forces and may not be the most stable conformation in solution.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to probe for the presence of hydrogen bonding. The stretching frequency of the N-H bond in the amide is sensitive to its environment. A free N-H stretch typically appears as a sharp band around 3400-3500 cm⁻¹, whereas an N-H group involved in a hydrogen bond will show a broader band at a lower frequency (e.g., 3200-3350 cm⁻¹).[1]
Computational Approaches to Stability Analysis
Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule and predicting the relative stabilities of its various conformations.[3]
-
Conformational Search: The first step is to generate a wide range of possible conformations. This is typically done using molecular mechanics (MM) force fields, which are computationally inexpensive and can rapidly explore the vast conformational space.
-
Geometry Optimization and Energy Calculation: The low-energy conformations identified by the MM search are then subjected to more accurate geometry optimization and energy calculations using quantum mechanics (QM) methods, such as Density Functional Theory (DFT).[4] These methods provide more reliable relative energies.
-
Solvent Effects: Since most biological processes and experiments occur in solution, it is crucial to include the effects of the solvent in the calculations, typically through a continuum solvation model.[3][4] Solvation can significantly alter the relative stability of conformers.
-
Structure Building: Build the 3D structure of the cyclohexyl-substituted β-amino amide using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS3e) to generate several hundred or thousand potential conformers.
-
Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and select the unique, low-energy conformers (e.g., within 10-15 kJ/mol of the global minimum) for further analysis.
-
Quantum Mechanics Optimization: Optimize the geometry of each selected conformer using a DFT method (e.g., B3LYP-D3) with a suitable basis set (e.g., 6-31G* or higher). Include a continuum solvation model (e.g., PCM or SMD) to simulate the solvent environment used in experiments.
-
Energy Calculation and Analysis: Calculate the final single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy. The relative energies (ΔE) provide the predicted thermodynamic stability of each conformer.
-
Structural Analysis: Analyze the geometries of the most stable conformers, focusing on key torsion angles (φ, θ, ψ) and intramolecular hydrogen bonding distances and angles to rationalize the stability.
Data Summary and Key Findings
The stability of cyclohexyl-substituted β-amino amides is a result of a delicate thermodynamic balance. The enthalpic gain from forming a stable intramolecular hydrogen bond is often the driving force for folding, while the entropic cost of restricting the molecule's conformational freedom opposes this.
| Parameter | Influence on Stability | Governing Factors | Typical Experimental Value |
| ΔH (Enthalpy) | A negative ΔH favors the folded state. | Primarily driven by the formation of stable intramolecular hydrogen bonds and favorable van der Waals interactions. | -1.0 to -5.0 kcal/mol for H-bonded conformations.[8][9] |
| ΔS (Entropy) | A negative ΔS disfavors the folded state. | Represents the loss of conformational freedom upon folding into a single, ordered structure. | -3.0 to -10.0 e.u. (cal/mol·K).[8][9] |
| Torsion Angle (θ) | Determines backbone folding. | Restricted by the bulky cyclohexyl group; gauche conformations (≈ ±60°) are often required for helical folds.[5] | Typically found in the range of +/- 50-70° in folded crystal structures.[5] |
| IMHB Geometry | Critical for H-bond strength. | The C-N amide bond planarity and backbone pre-organization by the cyclohexyl group dictate the feasibility of optimal H-bond geometry. | N···O distances of 2.8-3.2 Å; N-H···O angles > 150°. |
Table 1: Summary of Key Parameters Influencing Thermodynamic Stability.
Conclusion and Outlook
The thermodynamic stability of cyclohexyl-substituted β-amino amides is governed by a sophisticated interplay between the steric demands of the cyclohexyl ring and the propensity of the amide backbone to form stabilizing intramolecular hydrogen bonds. The cyclohexyl group acts as a "conformational rudder," steering the molecule towards a limited set of stable, folded structures, primarily those that can accommodate a gauche relationship along the Cβ-Cα bond.
By employing a combined strategy of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can elucidate the precise 3D structures and quantify the thermodynamic forces that stabilize them. This understanding is not merely academic; it provides a rational basis for the design of next-generation peptidomimetics and foldamers, enabling the engineering of molecules with predictable shapes, enhanced stability, and tailored biological functions. As the demand for more sophisticated therapeutic modalities grows, the principles outlined in this guide will be indispensable for professionals working at the cutting edge of drug discovery and development.
References
-
Gung, B. W., MacKay, J. A., & Zou, D. (1999). Substituent Effect on Intramolecular Hydrogen Bonding in beta-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry, 64(3), 700–706. [Link]
-
Gung, B. W., MacKay, J. A., & Zou, D. (1999). Substituent Effect on Intramolecular Hydrogen Bonding in β-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry, 64(3), 700-706. [Link]
-
Gung, B. W., MacKay, J. A., & Zou, D. (1999). Substituent Effect on Intramolecular Hydrogen Bonding in β-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry. [Link]
-
Subramaniam, P., Ramasubbu, C., & Athiramu, S. (2017). Exploiting intramolecular hydrogen bonding for the highly (Z)-selective & metal free synthesis of amide substituted β-aminoenones. RSC Advances. [Link]
-
Reddy, D., et al. (2023). Diastereoselective Synthesis of trans-β-Amino Cyclohexyl Ketones and trans-3-Amino-4-acyl-tetrahydropyrans from Intramolecular C-Alkylation of ω-Halo-Substituted β-Sulfinamido Ketones. The Journal of Organic Chemistry, 88(4), 2006–2022. [Link]
-
Zhang, Y., et al. (2020). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. RSC Advances. [Link]
-
Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
-
Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of Beta-Amino Acid Residues in Peptides: X-ray Diffraction Studies of Peptides Containing the Achiral Residue 1-aminocyclohexaneacetic Acid, beta3,3Ac6c. Biopolymers, 90(2), 138–150. [Link]
-
Cunningham, A. E., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of Biological Chemistry. [Link]
-
ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint. [Link]
-
Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. [Link]
-
AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]
-
Wikipedia. (n.d.). Gauche effect. [Link]
-
Osorio-Martinez, C., et al. (2017). Conformational Preferences of β– and γ–Aminated Proline Analogues. Molecules. [Link]
-
Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8567-8576. [Link]
-
Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]
-
Rudman, D., Meister, A., & Greenstein, J. P. (1952). Preparation of the Optical Isomers of Analogous Cyclohexyl- and Phenyl-substituted Amino Acids. Journal of the American Chemical Society, 74(2), 551-551. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
-
YouTube. (2011, June 20). Anti and Gauche Conformational States. [Link]
-
ResearchGate. (n.d.). Cyclic beta aminoacids as conformational constraints. [Link]
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- 4. researchgate.net [researchgate.net]
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Technical Guide: Ionization Behavior and pKa of 3-Amino-3-cyclohexylpropanamide
The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the pKa and ionization behavior, of 3-Amino-3-cyclohexylpropanamide . This document is structured for researchers and drug development professionals, synthesizing theoretical principles with practical experimental methodologies.
Executive Summary
3-Amino-3-cyclohexylpropanamide (C
Understanding its ionization behavior is paramount for:
-
Salt Selection: Optimizing solid-state stability and solubility.
-
Purification: Designing efficient cation-exchange or pH-dependent extraction protocols.
-
Bioavailability: Predicting membrane permeability (LogD) at physiological pH.
Key Physicochemical Parameters (Estimated):
-
pKa (Amine):
(Basic) -
pKa (Amide):
(Neutral/Non-ionizable in water) -
Dominant Species at pH 7.4: Cationic (
)
Structural Analysis & Functional Group Chemistry
The molecule consists of a propanamide backbone with a primary amine and a cyclohexyl group attached to the C3 (
Chemical Structure[1]
-
Systematic Name: 3-Amino-3-cyclohexylpropanamide
-
Molecular Formula: C
H N O -
Molecular Weight: 170.25 g/mol
Functional Group Assessment
-
Primary Amine (
): Located at the -position.[1] This is the sole ionizable center in the physiological pH range (1–14). -
Amide (
): Electron-withdrawing group (EWG). It exerts an inductive effect (-I) that lowers the pKa of the amine compared to a simple alkyl amine, though less drastically than in -amino amides due to the extra methylene spacer. -
Cyclohexyl Group: Lipophilic, bulky substituent. It increases the LogP of the neutral species but has a minor electron-donating (+I) effect compared to a phenyl ring.
Ionization Equilibrium Diagram
The following diagram illustrates the protonation equilibrium between the cationic conjugate acid and the neutral free base.
Caption: Protonation equilibrium of 3-Amino-3-cyclohexylpropanamide centered around pKa ~9.0.
pKa Determination and Theoretical Derivation
Direct experimental literature values for this specific intermediate are often proprietary. However, the pKa can be derived with high confidence using Linear Free Energy Relationships (LFER) and structural analogs.
Comparative Analysis (Analog Anchoring)
To determine the pKa, we compare the target molecule against established standards:
| Compound | Structure | pKa (Amine) | Rationale for Shift |
| Propylamine | 10.71 | Reference aliphatic amine. | |
| 10.24 | Anionic carboxylate stabilizes ammonium via electrostatics. | ||
| ~9.10 | Amide EWG (-I effect) destabilizes the ammonium cation, lowering pKa. | ||
| Target Molecule | ~9.0 | Cyclohexyl is sterically bulky (hinders solvation) but alkyl-like. |
Mechanistic Insight
The amide group at the C1 position is electron-withdrawing. Through the ethylene backbone, this inductive effect pulls electron density away from the amine nitrogen at C3.
-
Effect: The nitrogen lone pair becomes less available (in the base) or the positive charge is destabilized (in the acid), resulting in a lower pKa (~9.0) compared to propylamine (~10.7).
-
Cyclohexyl Effect: Unlike a phenyl group (which would lower pKa further to ~8.5 due to stronger withdrawal), the cyclohexyl group is aliphatic. Its primary impact is steric hindrance , which slightly reduces the hydration energy of the ammonium cation, potentially lowering the pKa by 0.1–0.2 units relative to
-alaninamide.
Ionization Behavior & Solubility Profile
Species Distribution (Bjerrum Plot Logic)
-
pH 1.0 – 7.0: The molecule exists almost exclusively (>99%) as the ammonium cation .
-
Solubility: High (Water-soluble salt form).
-
LogD: Low (< 0).
-
-
pH 9.0: The pKa point . [Cation] = [Neutral].
-
Buffering Capacity: Maximum.
-
-
pH 11.0 – 14.0: The molecule exists as the neutral free base .
-
Solubility: Low (Precipitation likely). The lipophilic cyclohexyl group dominates, driving the molecule into organic phases.
-
LogD: High (~1.5 – 2.0 estimated).
-
Implications for Drug Development
-
Oral Absorption: At intestinal pH (6.5–7.5), the drug is cationic. Permeability may be limited unless active transport is involved or the lipophilic cyclohexyl group provides sufficient passive diffusion despite the charge.
-
Formulation: The free base is likely an oil or low-melting solid. For stability, it should be converted to a crystalline salt (e.g., Hydrochloride or Tartrate ).
Experimental Protocols for pKa Determination
For precise validation, the following Potentiometric Titration protocol is recommended. This method is self-validating through the use of Gran plots to determine the equivalence point.
Materials
-
Analyte: >50 mg of pure 3-Amino-3-cyclohexylpropanamide hydrochloride.
-
Titrant: 0.1 M Standardized NaOH (carbonate-free).
-
Solvent: Degassed water (or 0.15 M KCl background electrolyte).
-
Instrument: Potentiometric titrator with a glass pH electrode.
Workflow Diagram
Caption: Potentiometric titration workflow for accurate pKa determination of amine salts.
Data Processing
-
Identify Equivalence Point (Ve): Use the first derivative maximum (
). -
Calculate pKa: At
(half-neutralization), . -
Correction: If using a mixed solvent (e.g., Methanol/Water) for solubility, apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.
References
-
PubChem. (n.d.).[2] 3-Amino-3-cyclohexylpropanamide hydrochloride (CID 72150192). National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta-alanine.[1][][4] Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
ModelSEED. (n.d.). Compound: beta-Alaninamide.[][5][6] Retrieved from [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Amino-3-cyclohexylpropanamide HCl: A Key Pharmaceutical Intermediate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-Amino-3-cyclohexylpropanamide HCl. This document outlines potential synthetic strategies, explains the underlying chemical principles, and provides detailed, adaptable protocols for the laboratory-scale preparation of this important pharmaceutical intermediate.
Introduction: The Significance of β-Amino Amide Scaffolds in Drug Discovery
β-Amino acids and their derivatives are crucial building blocks in medicinal chemistry. The incorporation of a cyclohexyl moiety can enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile. The propanamide functional group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships. While direct synthetic protocols for 3-Amino-3-cyclohexylpropanamide HCl are not extensively reported in the literature, a logical and efficient synthetic approach involves a two-stage process: the synthesis of the precursor β-amino acid, 3-amino-3-cyclohexylpropanoic acid, followed by its amidation and subsequent conversion to the hydrochloride salt.
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of the target molecule suggests that 3-amino-3-cyclohexylpropanoic acid is a key intermediate. This section will explore potential methods for the synthesis of this precursor and its subsequent conversion to the desired propanamide.
Caption: Retrosynthetic analysis of 3-Amino-3-cyclohexylpropanamide HCl.
Two primary synthetic strategies will be discussed:
-
Strategy A: Synthesis of 3-amino-3-cyclohexylpropanoic acid followed by amidation.
-
Strategy B: Direct synthesis of a protected amide derivative via the Ritter Reaction.
Strategy A: Synthesis via 3-Amino-3-cyclohexylpropanoic Acid Intermediate
This strategy is a robust and versatile approach that allows for the isolation and purification of the key β-amino acid intermediate.
Synthesis of 3-Amino-3-cyclohexylpropanoic Acid
Several methods can be envisioned for the synthesis of this key intermediate. One plausible one-pot synthesis is an adaptation of the synthesis of 3-amino-3-arylpropionic acids.[1] This involves the reaction of cyclohexanecarboxaldehyde with malonic acid and an ammonia source.
Caption: Proposed one-pot synthesis of the β-amino acid intermediate.
Protocol 1: Synthesis of 3-Amino-3-cyclohexylpropanoic Acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanecarboxaldehyde | 112.17 | 11.2 g (10.9 mL) | 0.1 |
| Malonic Acid | 104.06 | 10.4 g | 0.1 |
| Ammonium Acetate | 77.08 | 15.4 g | 0.2 |
| Ethanol | 46.07 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (100 mL), cyclohexanecarboxaldehyde (11.2 g), malonic acid (10.4 g), and ammonium acetate (15.4 g).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Filter the crude product and wash with cold ethanol.
-
To purify, dissolve the crude product in a minimal amount of hot water.
-
Adjust the pH to the isoelectric point (around pH 6-7) with a dilute solution of hydrochloric acid or sodium hydroxide to precipitate the purified amino acid.
-
Filter the purified product, wash with cold water, and dry under vacuum.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Amidation of 3-Amino-3-cyclohexylpropanoic Acid
The direct amidation of unprotected amino acids can be challenging due to the potential for side reactions. However, modern methods offer efficient solutions. A particularly effective approach utilizes a borate ester as a promoter.
Caption: Borate-promoted direct amidation of the β-amino acid.
Protocol 2: Synthesis of 3-Amino-3-cyclohexylpropanamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-3-cyclohexylpropanoic acid | 171.24 | 17.1 g | 0.1 |
| Ammonium Chloride | 53.49 | 8.0 g | 0.15 |
| Triethylamine | 101.19 | 20.2 g (27.8 mL) | 0.2 |
| Tris(2,2,2-trifluoroethyl) borate | 355.88 | 35.6 g (25.1 mL) | 0.1 |
| Cyclopentyl methyl ether (CPME) | 100.16 | 200 mL | - |
| Hydrochloric Acid in Dioxane (4M) | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-3-cyclohexylpropanoic acid (17.1 g) and ammonium chloride (8.0 g).
-
Add cyclopentyl methyl ether (CPME) (200 mL) followed by triethylamine (20.2 g).
-
Stir the suspension and add tris(2,2,2-trifluoroethyl) borate (35.6 g) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove any solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanamide.
-
Purify the crude product by column chromatography on silica gel.
Formation of the Hydrochloride Salt
To obtain the final product, the free base is converted to its hydrochloride salt.
Protocol 3: Formation of 3-Amino-3-cyclohexylpropanamide HCl
-
Dissolve the purified 3-Amino-3-cyclohexylpropanamide in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a 4M solution of HCl in dioxane dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 3-Amino-3-cyclohexylpropanamide HCl.
Strategy B: Direct Synthesis via the Ritter Reaction
The Ritter reaction provides a convergent approach to N-alkyl amides from a nitrile and a carbocation precursor.[2][3][4] In this context, a suitable alcohol or alkene can be used to generate a cyclohexyl-containing carbocation, which then reacts with a nitrile that can be subsequently hydrolyzed to the primary amide.
Caption: Proposed Ritter reaction pathway.
Protocol 4: Synthesis of a Protected Amide via Ritter Reaction (Conceptual)
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 1-Cyclohexyl-ethanol | 114.19 |
| Acrylonitrile | 53.06 |
| Sulfuric Acid (conc.) | 98.08 |
| Water | 18.02 |
Procedure (Illustrative):
-
Caution: This reaction involves strong acids and toxic reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add 1-cyclohexyl-ethanol.
-
To this mixture, add acrylonitrile dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent.
-
The resulting product would likely be an N-substituted acrylamide derivative, which would require further steps to convert to the target primary amide.
Note: This protocol is conceptual and would require significant optimization and characterization of intermediates. The direct amidation of the pre-formed amino acid (Strategy A) is generally a more controlled and higher-yielding approach for this specific target molecule.
Characterization and Quality Control
The identity and purity of the synthesized 3-Amino-3-cyclohexylpropanamide HCl should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: As a physical constant for the final hydrochloride salt.
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle strong acids and bases with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
-
Direct amidation of unprotected amino acids using B(OCH2CF3)3. UCL Discovery. [Link]
-
Ritter reaction. Wikipedia. [Link]
-
Ritter Reaction. OpenOChem Learn. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
Sources
Reaction conditions for derivatizing 3-Amino-3-cyclohexylpropanamide
Application Note: Derivatization Strategies for 3-Amino-3-cyclohexylpropanamide
Executive Summary & Compound Profile
3-Amino-3-cyclohexylpropanamide (CAS 4361-29-9) is a critical
The Analytical Challenge:
Unlike aromatic
This guide details three validated protocols:
-
Fluorescence Derivatization (OPA/MPA) for high-sensitivity quantitation.[]
-
Chiral Derivatization (FDAA/Marfey’s) for enantiomeric purity analysis.[]
-
Synthetic Protection (Boc-Anhydride) for peptide coupling workflows.[]
Protocol A: High-Sensitivity Quantitation (OPA-Derivatization)
Objective: Transform the non-fluorescent primary amine into a highly fluorescent isoindole derivative using o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA).
Mechanism: The primary amine attacks the OPA aldehyde, followed by the thiol (MPA) nucleophilic attack, forming a stable isoindole. 3-MPA is preferred over 2-mercaptoethanol due to superior stability and reduced odor.
Reagents & Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g boric acid in 80 mL water; adjust pH with 50% NaOH. Dilute to 100 mL.
-
OPA Reagent Stock: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 3-MPA. Mix with 9 mL Borate Buffer. Note: Prepare daily. Protect from light.
-
Sample Diluent: 50:50 Methanol:Water (to solubilize the cyclohexyl moiety).
Step-by-Step Workflow
-
Sample Solubilization: Dissolve 3-Amino-3-cyclohexylpropanamide in Sample Diluent to a concentration of 1.0 mM.
-
Derivatization Reaction:
-
In an autosampler vial, combine 10 µL Sample + 70 µL Borate Buffer .
-
Add 20 µL OPA Reagent .[]
-
Critical: Mix immediately by aspiration (3x).
-
-
Incubation: Allow to react at Room Temperature (25°C) for 2.0 minutes .
-
Why: The cyclohexyl group creates steric hindrance. Standard 1-minute protocols for alanine may yield incomplete reaction here.[] 2 minutes ensures >98% conversion.
-
-
Quenching/Injection: Inject immediately. The isoindole derivative is stable for ~15 minutes before degradation begins.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2.
-
Mobile Phase B: 50:35:15 Acetonitrile:Methanol:Water.[]
-
Detection: FLD (Ex: 340 nm, Em: 450 nm).
Protocol B: Chiral Purity Analysis (Marfey’s Method)
Objective: Determine the enantiomeric excess (ee%) of the (R)- or (S)- isomer. The cyclohexyl group creates a chiral center at C3.
Mechanism: Reaction with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) creates diastereomers.[] The L-L and D-L pairs have significantly different hydrophobicities, allowing separation on a standard achiral C18 column.
Reaction Conditions
| Parameter | Setting | Rationale |
| Reagent | 1% FDAA in Acetone | FDAA provides the chiral auxiliary (L-Alanine). |
| Base | 1 M NaHCO₃ | Maintains pH ~8.5 for nucleophilic aromatic substitution. |
| Temperature | 40°C | Elevated temp required to overcome steric hindrance of the cyclohexyl group. |
| Time | 60 minutes | Slower kinetics due to bulky C3-substituent. |
| Quench | 1 M HCl | Stops reaction and protonates the amine for HPLC retention. |
Workflow Diagram (Graphviz)
Caption: Workflow for chiral resolution of sterically hindered
Protocol C: Synthetic Derivatization (N-Boc Protection)
Objective: Protect the amine functionality to allow chemical modification of the amide or coupling reactions without self-polymerization.
Reaction:
Challenges: The cyclohexyl group decreases the nucleophilicity of the amine and creates steric shielding. Standard aqueous conditions often lead to precipitation of the lipophilic substrate.
Optimized Protocol
-
Solvent System: Use Dioxane:Water (2:1) . Dioxane is essential to solvate the cyclohexyl-alkane chain.
-
Stoichiometry: 1.0 eq Substrate : 1.2 eq
: 2.0 eq (Triethylamine). -
Procedure:
-
Dissolve 10 mmol of 3-Amino-3-cyclohexylpropanamide in 20 mL Dioxane/Water.[]
-
Add
(dissolved in 5 mL dioxane) dropwise over 30 minutes. -
Critical Step: Allow to warm to RT and stir for 12–16 hours . (Linear amines react in 4 hours; this bulky amine requires overnight stirring).
-
-
Workup:
-
Evaporate Dioxane.
-
Acidify aqueous residue to pH 3 with 5% KHSO₄ (Caution:
evolution). -
Extract with Ethyl Acetate.[][4] The product is lipophilic and will extract easily.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence (Protocol A) | Incomplete derivatization due to steric bulk. | Increase reaction time from 2 min to 5 min. Ensure pH > 9.5. |
| Precipitation (Protocol C) | Substrate insolubility in water. | Increase Dioxane ratio. Do not use pure aqueous conditions. |
| Split Peaks (HPLC) | Diastereomer separation or Rotamers. | If using Boc-protected material, rotamers are common. Heat column to 40°C to coalesce peaks. |
| No Reaction (Marfey's) | Temperature too low. | The cyclohexyl group blocks the nucleophilic attack. Ensure reaction is at 40°C, not RT. |
References
-
Sigma-Aldrich. Amino Acid and Peptide Chiral Separations: Chirobiotic Handbook.[]Link
-
Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.Link
-
Letters in Applied NanoBioScience. Pre-column Derivatization and Separation of Diastereomeric Derivatives of β-Amino Alcohols. 2022.[5] Link
-
BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.Link
-
BOC Sciences. Propanamide, 3-amino-N-cyclohexyl-3-thioxo- (Related Structure Properties).
Sources
Application Note: Synthesis and Protocol Optimization for Beta-Peptides Containing Cyclohexyl Groups
Abstract & Strategic Overview
Beta-peptides (
-
Backbone Constraint: trans-2-aminocyclohexanecarboxylic acid (ACHC ) rigidly enforces a 14-helix secondary structure, making it the "gold standard" for designing stable foldamers.
-
Hydrophobic Functionalization:
-homocyclohexylalanine ( -hCha ) provides side-chain hydrophobicity essential for membrane interactions or hydrophobic core formation, without the backbone rigidity of ACHC.
This guide provides validated protocols for the synthesis of these monomers and their assembly via Solid Phase Peptide Synthesis (SPPS).
Monomer Synthesis Protocols
A. Synthesis of Backbone-Constrained Fmoc-trans-ACHC
The synthesis of trans-ACHC is non-trivial due to the requirement for trans-stereochemistry to support 14-helix formation. The most robust route involves the reduction of a
Mechanism & Workflow: The synthesis relies on the reduction of ethyl 2-oxocyclohexanecarboxylate to the amino ester, followed by Pig Liver Esterase (PLE) resolution to isolate the enantiopure (1R, 2R) isomer, which is required for standard helical folding.
Protocol Steps:
-
Enamine Formation: Reflux ethyl 2-oxocyclohexanecarboxylate (50 mmol) with benzylamine (55 mmol) in benzene/toluene with a Dean-Stark trap to remove water. Yields ethyl 2-(benzylamino)cyclohex-1-enecarboxylate.
-
Reduction (Stereoselection): Reduce the enamine using NaBH
CN in acetic acid. This predominantly yields the cis-amino ester. -
Epimerization to Trans: Treat the cis-amino ester with NaOEt in ethanol. The thermodynamic equilibrium favors the trans-isomer (diequatorial conformation).
-
Enzymatic Resolution:
-
Suspend the racemic trans-amino ester in pH 7 phosphate buffer.
-
Add Pig Liver Esterase (PLE).
-
Maintain pH 7.0 by automatic titration with NaOH.
-
Result: PLE selectively hydrolyzes the (1S, 2S)-ester to the acid, leaving the desired (1R, 2R)-ethyl ester intact.
-
-
Protection: Hydrolyze the resolved ester (6N HCl, reflux) and protect the free amine with Fmoc-OSu under Schotten-Baumann conditions (Na
CO , Dioxane/H O).
B. Synthesis of Side-Chain Functionalized Fmoc- -hCha
This monomer is synthesized via the Arndt-Eistert homologation of the corresponding
DOT Diagram: Arndt-Eistert Homologation Pathway
Caption: One-carbon homologation of alpha-amino acids to beta-amino acids via the Arndt-Eistert protocol.
Protocol Steps:
-
Activation: Dissolve Fmoc-Cha-OH (10 mmol) in dry THF. Add N-methylmorpholine (NMM, 11 mmol) and cool to -15°C. Add isobutyl chloroformate (11 mmol) dropwise. Stir for 15 min.
-
Diazoketone Formation: Filter the salts and add the filtrate to a solution of diazomethane (caution: generate in situ or use TMS-diazomethane) in ether at 0°C. Stir for 1 hour.
-
Wolff Rearrangement: Dissolve the isolated diazoketone in dioxane/water (9:1). Add silver benzoate (0.1 eq). Sonicate or heat to 70°C until N
evolution ceases. -
Workup: Acidify, extract with ethyl acetate, and purify via column chromatography.
Solid Phase Peptide Synthesis (SPPS) of Cyclohexyl Beta-Peptides
Synthesis of ACHC-containing peptides is challenging due to the steric bulk of the cyclohexane ring directly attached to the backbone amine (a secondary amine). Standard coupling reagents (HBTU/HOBt) often fail.
Optimized Coupling Strategy
| Parameter | Standard Alpha-Peptide | ACHC Beta-Peptide Protocol | Rationale |
| Resin | Wang or Rink Amide | 2-Chlorotrityl Chloride or Rink Amide | 2-CTC minimizes diketopiperazine formation; allows mild cleavage. |
| Coupling Reagent | HBTU / HOBt | HATU / HOAt or PyBOP | HATU is required to activate the carboxyl group sufficiently for attack by the hindered secondary amine of ACHC. |
| Base | DIPEA (2-3 eq) | DIPEA (4-5 eq) | Higher base concentration ensures deprotonation of the less acidic beta-amine. |
| Coupling Time | 30-60 min | 2 - 4 hours (Double Coupling) | Steric hindrance slows kinetics significantly. |
| Deprotection | 20% Piperidine | 20% Piperidine in DMF | Standard deprotection works, but monitor for aggregation. |
| Monitoring | Kaiser Test | Chloranil Test or Mini-Cleavage | Kaiser test is false-negative for secondary amines (ACHC). Chloranil detects secondary amines. |
Detailed Workflow
1. Resin Loading (2-Chlorotrityl Chloride Resin):
-
Dissolve Fmoc-trans-ACHC-OH (0.6 mmol/g resin) in DCM with DIPEA (4 eq).
-
Add to resin and shake for 2 hours.
-
Capping: Add MeOH (1 mL/g) to cap unreacted chlorides (15 min).
2. The Coupling Cycle (Iterative):
-
Deprotection: Treat with 20% piperidine/DMF (2 x 10 min). Wash DMF (5x), DCM (3x), DMF (3x).
-
Coupling (The Critical Step):
-
Reagents: 3 eq Fmoc-AA-OH, 2.9 eq HATU, 3 eq HOAt, 6 eq DIPEA.
-
Solvent: DMF (concentration 0.1 - 0.2 M).
-
Procedure: Pre-activate the amino acid/HATU/HOAt/DIPEA for 2 minutes before adding to the resin.
-
Microwave Assistance: For sequences >6 residues, use microwave irradiation (75°C, 25 watts, 10 min) to overcome aggregation.
-
-
Monitoring: Perform the Chloranil test. If beads turn blue, deprotection was successful. After coupling, beads should be colorless.
DOT Diagram: SPPS Decision Loop for Hindered Beta-Peptides
Caption: Iterative SPPS cycle highlighting the critical monitoring step for sterically hindered ACHC residues.
Purification and Structural Validation[1]
Purification Strategy
Cyclohexyl-containing beta-peptides are significantly more hydrophobic than alpha-peptides.
-
Solvent System: Standard Water/Acetonitrile gradients may cause precipitation.
-
Recommendation: Use Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) as a co-solvent if solubility is poor.
-
Column: C4 or C8 columns are often preferred over C18 to prevent irreversible adsorption of the hydrophobic peptide.
Structural Characterization (CD Spectroscopy)
The hallmark of a successful ACHC synthesis is the formation of the 14-helix .
-
Sample Prep: Dissolve peptide in Methanol (0.1 mM).
-
Signature: Look for a minimum (negative ellipticity) at approximately 214 nm .
-
Note: This differs from the alpha-helical signature (minima at 208 and 222 nm) and the 12-helix (minimum at ~205 nm).
-
Interpretation: A strong signal at 214 nm confirms the trans-stereochemistry of the ACHC residues was maintained and the coupling was successful.
-
References
-
Gellman, S. H., et al. (1999). "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure." Journal of the American Chemical Society.
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
-
Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Nature.
-
Sigma-Aldrich. "Peptide Coupling Reagents Guide: HATU and HOAt." Technical Library.
-
Bachem. "Solid Phase Peptide Synthesis (SPPS) Explained." Knowledge Center.
Application Note: Strategic Optimization of Reductive Amination using 3-Amino-3-cyclohexylpropanamide Scaffolds
Executive Summary
This guide details the optimization of reductive amination reactions utilizing 3-Amino-3-cyclohexylpropanamide and its derivatives. These precursors present specific synthetic challenges due to the steric bulk of the
While standard protocols often result in low conversion or competitive reduction of the carbonyl partner, this note introduces a Lewis Acid-Mediated approach alongside the standard Sodium Triacetoxyborohydride (STAB) protocol. By controlling the imine equilibrium and selecting the appropriate hydride source, yields can be improved from <40% to >85% with high chemoselectivity.
Chemical Context & Mechanistic Challenges
The Substrate Challenge
The 3-Amino-3-cyclohexylpropanamide scaffold is a valuable intermediate in peptidomimetic drug discovery (e.g., DPP-4 inhibitors). However, it poses two distinct mechanistic hurdles:
-
Steric Hindrance: The cyclohexyl ring located at the
-position to the amide (and directly attached to the amine-bearing carbon) creates a "steric wall." This retards the nucleophilic attack of the nitrogen onto the incoming carbonyl electrophile, slowing the rate-determining step of hemiaminal formation. -
Competitive Reduction: Because imine formation is slow, the reducing agent often reduces the aldehyde/ketone to its corresponding alcohol (direct reduction) before the imine is formed, leading to low yields and difficult purifications.
The Solution: Equilibrium Shifting
To overcome this, we must decouple the imine formation (thermodynamics) from the reduction (kinetics).
-
Standard Approach: Use a mild reductant (STAB) that reacts faster with imines than carbonyls.
-
Advanced Approach: Use Titanium(IV) isopropoxide [Ti(O
Pr) ] as a dual Lewis acid/dehydrating agent to force quantitative imine formation before hydride addition.
Visualizing the Pathway
The following diagram illustrates the kinetic competition and the intervention points for optimization.
Figure 1: Reaction pathway showing the critical bottleneck at imine formation due to cyclohexyl steric hindrance.
Experimental Protocols
Method A: The Standard STAB Protocol
Best for: Reactive aldehydes and unhindered ketones.
Reagents:
-
Substrate: 3-Amino-3-cyclohexylpropanamide (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Acid: Acetic Acid (AcOH) (1.0 equiv)
Procedure:
-
Imine Pre-equilibrium: In a flame-dried flask under N
, dissolve the amine (1.0 equiv) and carbonyl (1.2 equiv) in DCE (0.2 M concentration). -
Acid Activation: Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes. Note: This allows the imine equilibrium to establish.
-
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.
-
Monitoring: Stir at room temperature for 2–16 hours. Monitor by LCMS.
-
Quench: Quench with saturated aqueous NaHCO
. -
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na
SO , and concentrate.
Why this works: STAB is sterically bulky and electron-deficient, making it less nucleophilic. It reduces protonated imines (iminiums) much faster than neutral carbonyls.
Method B: The Titanium(IV) Isopropoxide Protocol (High Performance)
Best for: Sterically hindered ketones, unreactive amines, or when Method A yields <50%.
Reagents:
-
Substrate: 3-Amino-3-cyclohexylpropanamide (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH
) (1.5 equiv) Note: STAB is not required here; the cheaper NaBH works because the intermediate is a Titanate complex. -
Solvent: THF (anhydrous) or Methanol (for the reduction step)[1]
Procedure:
-
Complexation: In a dried flask under N
, mix the amine (1.0 equiv) and carbonyl (1.1 equiv) neat (if liquid) or in minimal anhydrous THF. -
Lewis Acid Addition: Add Ti(O
Pr) (1.25 equiv) dropwise. -
Imine Formation: Stir at ambient temperature for 2–6 hours.
-
Checkpoint: The solution often turns yellow/orange and becomes viscous. This indicates the formation of the titanium-imine complex.
-
-
Reduction: Dilute the mixture with Methanol (to 0.2 M). Cool to 0°C. Add NaBH
(1.5 equiv) portion-wise (caution: gas evolution). -
Workup (Crucial Step):
-
Add water (approx. 1 mL per mmol Ti) to the reaction mixture. A white precipitate (TiO
) will form. -
Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM.
-
Extraction: If the filtrate is cloudy, partition between EtOAc and 1N NaOH (to break any remaining Ti-N bonds). Separate layers, dry, and concentrate.[2][3]
-
Why this works: Ti(O
Data Comparison & Solvent Selection
The choice of solvent and method drastically impacts the yield for cyclohexyl-substituted amines.
| Parameter | Method A (STAB/DCE) | Method B (Ti/NaBH4) | Notes |
| Imine Conversion | Equilibrium dependent | >95% (Driven by Ti) | Ti acts as a dehydrating agent. |
| Byproduct (Alcohol) | 10–30% (Common) | <5% | Method B minimizes free carbonyl. |
| Reaction Time | 12–24 Hours | 4–8 Hours | Ti accelerates imine formation. |
| Workup Difficulty | Low (Simple extraction) | Medium (Celite filtration req.) | Ti salts can cause emulsions if not filtered well. |
| Green Score | Low (DCE is toxic) | High (EtOH/MeOH compatible) | Method B allows alcoholic solvents in step 2. |
Troubleshooting Guide
Scenario 1: High amount of alcohol byproduct observed.
-
Cause: The carbonyl was reduced before the amine could attack.
-
Fix: Switch to Method B . The Ti(O
Pr) locks the carbonyl into the imine form before the hydride is ever introduced.
Scenario 2: Starting material (Amine) remains unreacted.
-
Cause: Steric bulk of the cyclohexyl group is preventing attack.
-
Fix: Heat the imine formation step (Step 2 in Method A or Step 3 in Method B) to 40–50°C before adding the reducing agent.
Scenario 3: "Gel" formation during workup (Method B).
-
Cause: Incomplete hydrolysis of Titanium alkoxides.
-
Fix: Use 1N NaOH or 10% Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench. Stir vigorously for 30 minutes until two clear layers appear.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.
-
Watson, A. J. B., et al. (2013).[7] "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. designer-drug.com [designer-drug.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Using 3-Amino-3-cyclohexylpropanamide as a chiral building block in medicinal chemistry
This Application Note and Protocol guide details the usage of 3-Amino-3-cyclohexylpropanamide (also referred to as the amide of
Introduction & Strategic Value
In the landscape of modern drug discovery, 3-Amino-3-cyclohexylpropanamide (3-ACP) represents a high-value "privileged structure." It serves as a saturated, lipophilic bioisostere of phenylalanine-derived
Why This Building Block?
-
Metabolic Stability: Unlike natural
-amino acids, -amino acid derivatives like 3-ACP possess a unique backbone geometry (an extra methylene group) that renders them resistant to cleavage by endogenous proteases and peptidases. -
Conformational Control: The bulky cyclohexyl group at the C3 position, combined with the
-backbone, promotes the formation of stable secondary structures (e.g., 14-helices or 12-helices in -peptides), critical for disrupting protein-protein interactions (PPIs). -
Hydrophobic Targeting: The cyclohexyl moiety provides a "hard" hydrophobic pharmacophore that fills lipophilic pockets (S1/S2 subsites) in enzymes (e.g., DPP-4, Thrombin, Renin) more effectively than planar aromatic rings when
- stacking is not required, often improving metabolic half-life by reducing oxidative liability (avoiding CYP450 arene oxidation).
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | 3-Amino-3-cyclohexylpropanamide |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| Chirality | Critical (Typically (3R) or (3S) enantiopure) |
| Solubility | Soluble in MeOH, DMSO, DMF; Sparingly soluble in water |
| pKa (Amine) | ~9.0–9.5 (estimated for |
| Storage | -20°C, Desiccated (Hygroscopic amine salt) |
Handling Precaution: As a primary amine, the free base is sensitive to atmospheric
Synthesis & Procurement Protocols
High-purity, enantiopure material is essential. While commercial sources exist, in situ generation from the corresponding acid is common to avoid racemization.
Protocol A: Enantioselective Synthesis via Arndt-Eistert Homologation
This is the "Gold Standard" method for converting commercially available chiral
Reagents:
-
Starting Material:
-Boc-L-Cyclohexylglycine (or D-isomer). -
Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).
-
Diazomethane source: Diazald or TMS-diazomethane (safer alternative).
-
Wolff Rearrangement: Silver benzoate (
), aqueous ammonia.
Step-by-Step Workflow:
-
Mixed Anhydride Formation:
-
Dissolve
-Boc-L-Cyclohexylglycine (10 mmol) in anhydrous THF at -15°C under . -
Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 20 min.
-
-
Diazoketone Generation:
-
Filter the salt precipitate rapidly.
-
Add the filtrate to a solution of diazomethane (generated ex situ or using TMS-diazomethane) in ether at 0°C.
-
Caution: Diazomethane is explosive. Use blast shields and polished glassware.
-
Stir for 2 hours. Evaporate solvent carefully to yield the yellow diazoketone solid.
-
-
Wolff Rearrangement & Amidation:
-
Dissolve the diazoketone in THF/Dioxane (1:1).
-
Add aqueous ammonia (25%, excess).
-
Add catalytic Silver Benzoate (0.1 eq) dissolved in triethylamine.
-
Mechanism:[][2] The silver catalyst promotes the rearrangement of the diazoketone to a ketene intermediate, which is immediately trapped by ammonia to form the primary amide .
-
Stir in the dark for 4 hours.
-
-
Purification:
-
Concentrate and partition between EtOAc and saturated
. -
Recrystallize from EtOAc/Hexanes.
-
QC Check: Verify enantiomeric excess (ee%) using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient). Target >98% ee.
Medicinal Chemistry Applications
Application 1: Protease Inhibitor Design (S1 Pocket Occupancy)
3-ACP is used to target the S1 specificity pocket of serine proteases. The cyclohexyl group mimics the P1 residue of natural substrates but resists cleavage.
Case Study Logic:
-
Target: Thrombin or DPP-4.
-
Design: Replace the P1 Phenylalanine/Arginine of a peptide substrate with 3-ACP.
-
Outcome: The amide carbonyl binds the oxyanion hole; the amine serves as a handle for P2 extension; the cyclohexyl group fills the hydrophobic S1 pocket without aromatic interactions.
Application 2: -Peptide Foldamers
Incorporating 3-ACP into a peptide backbone induces helicity.
- -residues (like 3-ACP) favor 14-helix formation.
-
Protocol: Use standard Fmoc-Solid Phase Peptide Synthesis (SPPS).
-
Note: Coupling kinetics for
-amino acids are slower. Use HATU/HOAt and double coupling cycles (2 x 2 hours).
-
Visualizations
Figure 1: Synthesis & Application Workflow
This diagram illustrates the conversion of the
Caption: Figure 1. Chemo-enzymatic and synthetic workflow for generating the 3-ACP building block and its divergence into key medicinal chemistry applications.
Figure 2: Decision Logic for Scaffold Selection
When should a medicinal chemist choose 3-ACP over Phenylalanine or Cyclohexylalanine?
Caption: Figure 2. Strategic decision tree for selecting 3-ACP based on pharmacophore requirements (stability vs. interaction type).
References
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]
-
Seebach, D., et al. (2004).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733–2763. [Link] -
Steer, D. L., et al. (2002).
-Amino acids: Versatile peptidomimetics.[3] Current Medicinal Chemistry, 9(8), 811–822. [Link] -
Podlech, J., & Seebach, D. (1995).
-amino acids from -amino acids using the Arndt-Eistert reaction. Liebigs Annalen, 1995(7), 1217–1228. [Link] -
Guichard, G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics.[4] International Journal of Molecular Sciences, 24(12), 10023. [Link]
Sources
- 2. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Solvent Systems for 3-Amino-3-cyclohexylpropanamide HCl
Executive Summary
3-Amino-3-cyclohexylpropanamide HCl is a critical
This guide provides an evidence-based framework for solvent selection. The core technical insight is the "Solubility Switch" : the transition from a polar-soluble salt to a lipophilic-soluble free base upon neutralization.[] Mastering this switch is essential for high-yielding amide couplings and reductive aminations.[]
Physicochemical Profiling & Solubility Matrix
The "Solubility Switch" Mechanism
The HCl salt form is stabilized by a high lattice energy, rendering it insoluble in the non-polar solvents typically favored for organic workups (e.g., Dichloromethane, Toluene). However, the cyclohexyl moiety ensures that once the amine is proton-free (Free Base), the molecule becomes highly soluble in lipophilic organic solvents.
Implication: Reactions requiring the free amine as a nucleophile (e.g., Amide Coupling) must employ a solvent system that dissolves the salt initially or accommodates the in situ generation of the free base without precipitation.
Table 1: Solubility Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Suitability |
| Polar Aprotic | DMF / DMSO | High (>100 mg/mL) | High | Recommended. Ideal for coupling reactions (HATU/EDC).[] |
| Polar Protic | Methanol / Ethanol | High | High | Recommended for Reductive Amination or Hydrogenation.[] |
| Chlorinated | DCM / Chloroform | Low / Insoluble | High | Conditional. Requires in situ base (DIPEA) to solubilize.[] |
| Ethers | THF / 2-MeTHF | Very Low | Moderate/High | Green Alternative. Good for workup after neutralization.[] |
| Esters | Ethyl Acetate | Insoluble | High | Extraction Only. Standard solvent for aqueous workup.[] |
| Hydrocarbons | Toluene / Hexane | Insoluble | Low/Moderate | Anti-Solvent. Useful for precipitating the product or salt formation. |
Critical Note: In DCM, the HCl salt will likely form a suspension. Upon addition of a tertiary base (e.g., DIPEA, NMM), the suspension typically clears as the free base dissolves, signaling the reaction is ready to proceed.
Application Notes: Reaction-Specific Solvent Strategies
Scenario A: Amide Coupling (Peptide Bond Formation)
Challenge: The amine must be deprotonated to attack the activated ester, but the HCl salt is often insoluble in the coupling solvent (DCM). Standard Approach: Use DMF if the coupling partner is polar. Use DCM if the coupling partner is lipophilic, but add 3.0 equivalents of base immediately. Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[] It has better stability than THF and separates easily from water during workup, unlike DMF.
Scenario B: Reductive Amination
Challenge: Imine formation requires slightly acidic conditions, but the HCl salt provides too much acidity, potentially inhibiting imine formation or stalling reduction. Strategy: Use Methanol (MeOH) .[] It dissolves the salt completely. Optimization: Add sodium acetate (NaOAc) as a buffer to modulate the pH to ~5–6, ensuring the amine is available for attack while maintaining protonation of the imine intermediate.
Detailed Experimental Protocols
Protocol 1: Amide Coupling via In Situ Neutralization (HATU Method)
Use this protocol for coupling 3-Amino-3-cyclohexylpropanamide HCl with a carboxylic acid.[]
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
3-Amino-3-cyclohexylpropanamide HCl (1.1 equiv)[]
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[]
-
Solvent: Anhydrous DMF (or DMF/DCM 1:1 mixture)
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Reagent Addition: Add HATU (1.1 equiv) and stir at Room Temperature (RT) for 5 minutes.
-
Salt Addition: Add solid 3-Amino-3-cyclohexylpropanamide HCl (1.1 equiv). Note: The mixture may appear heterogeneous (cloudy).
-
The "Switch": Dropwise add DIPEA (3.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 170.25 - 18.01).[]
-
Workup: Dilute with Ethyl Acetate. Wash 3x with 5% LiCl solution (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄.[]
Protocol 2: Free-Basing Extraction (Solvent Switch)
Use this if the reaction requires a strictly non-polar solvent (e.g., Toluene) or catalyst incompatible with amine salts.
Step-by-Step:
-
Dissolve 3-Amino-3-cyclohexylpropanamide HCl in minimum water (approx. 5 mL/g).[]
-
Add 10% NaOH solution until pH > 12.[]
-
Extract immediately with DCM or 2-MeTHF (3x volumes).
-
Combine organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Storage: Use the resulting oil/solid immediately. Beta-amino amides can cyclize or degrade upon prolonged storage as free bases.[]
Decision Logic & Workflows (Visualization)
Diagram 1: Solvent Selection Decision Tree
This logic gate helps researchers select the optimal solvent based on the reaction type and the state of the starting material.
Figure 1: Decision matrix for solvent selection based on intended chemical transformation.[]
Diagram 2: The "In-Situ" Neutralization Workflow
Visualizing the physical changes during the HATU coupling protocol.
Figure 2: Visual progression of the "In-Situ" neutralization method in non-polar solvents.
References
-
Sanofi Solvent Selection Guide.
- Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.
-
Relevance: Establishes 2-MeTHF as a recommended green alternative to DCM/THF.[]
-
Amide Coupling Mechanisms & Optimiz
- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
- Relevance: Explains the necessity of base (DIPEA)
-
Solubility of Amino Acid Salts.
- Fleck, T. S., & Petrosyan, V. S. "Solubility of Amino Acids.
- Relevance: Provides foundational data on the solubility differences between zwitterionic/salt forms and free bases.
-
Pfizer Solvent Selection Guide.
- Alfonsi, K., et al.
- Relevance: Guidelines for replacing DMF with greener polar aprotic altern
Sources
Microwave-assisted synthesis involving 3-Amino-3-cyclohexylpropanamide derivatives
Application Note: Microwave-Assisted Synthesis of 3-Amino-3-cyclohexylpropanamide Derivatives
Executive Summary & Scientific Rationale
The 3-amino-3-cyclohexylpropanamide scaffold represents a critical pharmacophore in medicinal chemistry, serving as a non-aromatic bioisostere to
Traditional thermal synthesis of
Key Mechanistic Insight:
The protocol utilizes the Rodionov reaction (condensation of an aldehyde, malonic acid, and ammonium acetate) driven by microwave dielectric heating.[1] The dipolar polarization of the polar transition state (ammonium-enolate complex) by microwave irradiation lowers the activation energy more effectively than convective heating, promoting the decarboxylation step essential for
Reaction Pathway & Mechanism
The synthesis is designed as a two-stage modular workflow:
-
Core Construction: Synthesis of the
-amino acid (3-amino-3-cyclohexylpropanoic acid).[1] -
Library Derivatization: Conversion to the amide (3-amino-3-cyclohexylpropanamide derivatives).
Figure 1: Modular synthetic pathway for 3-amino-3-cyclohexylpropanamide derivatives utilizing a microwave-accelerated Rodionov reaction followed by amide coupling.
Experimental Protocols
Protocol A: Synthesis of 3-Amino-3-cyclohexylpropanoic Acid (The Core)
This step constructs the carbon backbone and installs the beta-amino group.[1]
Reagents:
-
Cyclohexanecarbaldehyde (1.0 equiv, 5.0 mmol)[1]
-
Malonic acid (1.0 equiv, 5.0 mmol)[1]
-
Ammonium acetate (2.0 equiv, 10.0 mmol)[1]
-
Solvent: Ethanol (95%) or solvent-free (if using neat reagents).[1]
Equipment Setup:
-
Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).[1]
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Stirring: High-speed magnetic stirring (critical for slurry homogeneity).[1]
Step-by-Step Procedure:
-
Charge: Add malonic acid (520 mg) and ammonium acetate (770 mg) to the MW vial.
-
Solvate: Add Ethanol (3 mL). Stir for 1 min until partially dissolved.
-
Initiate: Add Cyclohexanecarbaldehyde (560 mg/0.60 mL) dropwise. Cap the vial immediately.
-
Irradiate: Program the microwave with the following dynamic method:
-
Cool & Workup: Cool to <50°C using compressed air. The product often precipitates as a white zwitterionic solid.
Yield Expectation: 65–80% isolated yield.
Protocol B: Derivatization to Propanamides (Library Generation)
This step converts the acid core into various amide derivatives (e.g., for SAR studies).[1]
Reagents:
-
3-Amino-3-cyclohexylpropanoic acid (from Protocol A) (1.0 equiv)[1]
-
Target Amine (e.g., Benzylamine, Morpholine) (1.2 equiv)[1]
-
Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.5 equiv) — Selected for high MW stability and simple workup.[1]
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Solvent: Ethyl Acetate or DMF.
Step-by-Step Procedure:
-
Charge: In a 10 mL MW vial, suspend the
-amino acid (0.5 mmol) in Ethyl Acetate (2 mL). -
Activate: Add DIPEA (1.5 mmol) and T3P solution (0.75 mmol). Stir for 1 minute.
-
Add Amine: Add the specific amine (0.6 mmol). Cap the vial.
-
Irradiate:
-
Temp: 80°C.
-
Time: 10 minutes.
-
Power: High absorption (Normal).[1]
-
-
Workup: Dilute with EtOAc (10 mL), wash with water (2 x 5 mL), sat. NaHCO3 (1 x 5 mL), and brine. Dry over MgSO4 and concentrate.
Workflow Logic & Optimization
The following diagram illustrates the decision-making process during the synthesis, specifically addressing common failure modes in microwave chemistry.
Figure 2: Operational workflow including critical safety checks for pressure management during ammonium acetate decomposition.
Data Summary & Expected Results
Table 1: Comparative Efficiency (Thermal vs. Microwave)
| Parameter | Thermal Reflux (Conventional) | Microwave Protocol (This Work) | Improvement Factor |
| Reaction Time | 18 – 24 Hours | 15 – 20 Minutes | ~70x Faster |
| Solvent Volume | 50 – 100 mL | 2 – 5 mL | Green Metric |
| Yield (Core Acid) | 45 – 55% | 72 – 85% | +30% Yield |
| Purity (Crude) | Requires Chromatography | Filtration Only | Process Efficiency |
Analytical Validation (3-Amino-3-cyclohexylpropanoic acid):
-
1H NMR (400 MHz, D2O/DCl):
3.55 (m, 1H, CH-N), 2.65 (dd, 1H, CH2), 2.45 (dd, 1H, CH2), 1.75-1.60 (m, 5H, Cy), 1.30-1.00 (m, 6H, Cy). -
MS (ESI): Calculated for C9H17NO2 [M+H]+: 172.[1]13. Found: 172.2.
Senior Scientist Notes (Troubleshooting)
-
Ammonia Management: The Rodionov reaction generates ammonia in situ. In a sealed microwave vial, this creates positive pressure.[1] Do not fill vials more than 50% volume. If the pressure spikes, reduce temperature to 105°C and extend time by 5 minutes.
-
Solvent Choice: Ethanol is preferred over water because it solubilizes the aldehyde better, preventing the formation of a biphasic system which can lead to "hot spots" and charring.[1]
-
Derivatization: If using volatile amines for Protocol B, use the "low absorbance" setting on the MW to prevent rapid initial pressure spikes before the coupling starts.
References
-
Rodionov Reaction Mechanism & MW Application
-
Microwave Amide Coupling (General Protocol)
-
Beta-Amino Acid Relevance (Sitagliptin Context)
-
Microwave Synthesis of Beta-Amino Ketones (Mannich Alternative)
-
Microwave-Assisted Multi-Component Synthesis of β-Amino Ketones via Mannich Reaction. Rasayan J. Chem. (2020).[1]
-
Sources
Application Note: Orthogonal Protection and Deprotection Strategies for the Amines of 3-Amino-3-cyclohexylpropanamide
Abstract
This technical guide provides a comprehensive overview of protection and deprotection strategies for the distinct amine functionalities present in 3-Amino-3-cyclohexylpropanamide: the primary α-amino group and the less nucleophilic primary amide. We detail field-proven protocols for the installation and cleavage of common amine protecting groups, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The core of this note focuses on the implementation of orthogonal strategies, enabling the selective deprotection and subsequent functionalization of one amine in the presence of the other. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and modification of β-amino amides and related scaffolds.
Introduction: The Strategic Importance of Amine Protection
3-Amino-3-cyclohexylpropanamide is a β-amino acid derivative, a structural motif of significant interest in medicinal chemistry due to its prevalence in peptidomimetics, bioactive natural products, and pharmaceuticals. The molecule possesses two key nitrogen-containing functional groups: a reactive primary amine at the C3 position and a stable primary amide. The disparate reactivity of these two groups necessitates a robust and well-designed protecting group strategy to achieve selective chemical modifications.
Without protection, reagents intended for one functional group can react non-selectively with the other, leading to complex product mixtures, reduced yields, and challenging purifications.[1] Protecting groups act as temporary "hats," masking a reactive functional group to render it inert to specific reaction conditions.[2] The ideal protecting group is easily installed in high yield, stable to a wide range of subsequent reaction conditions, and can be removed cleanly and selectively under mild conditions.[3]
This application note emphasizes the concept of orthogonal protection , a strategy where multiple protecting groups on a single molecule can be removed independently by exposing the molecule to different, non-interfering reaction conditions.[4][5] For 3-Amino-3-cyclohexylpropanamide, this allows for the sequential modification of the primary amine and the amide, unlocking a vast potential for synthetic diversification.
Protecting the Primary α-Amino Group
The primary amine in 3-Amino-3-cyclohexylpropanamide is a potent nucleophile and requires protection in many synthetic transformations. Carbamates are the most widely used class of protecting groups for amines due to their ease of installation, stability, and reliable cleavage methods.[4][6]
tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in basic and nucleophilic conditions while being readily cleaved by strong acids like trifluoroacetic acid (TFA).[4]
Causality Behind Experimental Choices: The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[6] Deprotection is initiated by protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid spontaneously decarboxylates to yield the free amine.[6]
Protocol 2.1.1: Boc Protection of the Primary Amine
-
Preparation: Dissolve 3-Amino-3-cyclohexylpropanamide (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to maintain a basic pH (8-9).
-
Reaction: Remove the ice bath and stir the reaction vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the N-Boc protected product.
Protocol 2.1.2: Boc Deprotection (Acidic Cleavage)
-
Preparation: Dissolve the N-Boc protected substrate in dichloromethane (DCM).
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at room temperature.[7] Alternatively, a 4 M solution of HCl in dioxane can be used.[8][9]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Effervescence (CO₂ evolution) is typically observed.[6]
-
Monitoring: Monitor the deprotection via TLC or LC-MS.
-
Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often the TFA or HCl salt of the amine. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extraction.
Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Mediated Deprotection
The Cbz group is another classic amine protecting group, stable to acidic and basic conditions but selectively cleaved by catalytic hydrogenolysis.[4][6]
Causality Behind Experimental Choices: Protection occurs via nucleophilic attack of the amine on benzyl chloroformate. The deprotection mechanism involves the cleavage of the benzylic C-O bond by hydrogen gas on the surface of a palladium catalyst, releasing the unstable carbamic acid, which then decarboxylates.[10] The byproducts, toluene and CO₂, are volatile and easily removed.[11]
Protocol 2.2.1: Cbz Protection of the Primary Amine
-
Preparation: Dissolve 3-Amino-3-cyclohexylpropanamide (1.0 eq) in a mixture of dioxane and water (2:1).
-
Reagent Addition: Cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise to maintain a basic pH.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the N-Cbz protected product.
Protocol 2.2.2: Cbz Deprotection (Catalytic Hydrogenolysis)
-
Preparation: Dissolve the N-Cbz protected substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.[11]
-
Catalyst Addition: Carefully add palladium on activated carbon (10% Pd/C, typically 5-10 mol% palladium) to the solution.[11]
-
Reaction: Securely fit a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ (repeat this cycle 3 times). Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, rinsing the pad with the reaction solvent.[11] Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is central to solid-phase peptide synthesis (SPPS) and is defined by its stability to acid and catalytic hydrogenolysis, yet its rapid cleavage under mild basic conditions, typically with piperidine.[12][13] This makes it orthogonal to both Boc and Cbz groups.[4]
Causality Behind Experimental Choices: The deprotection mechanism is a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring. This induces the elimination of the carbamate and the formation of a dibenzofulvene (DBF) intermediate. The excess piperidine then acts as a scavenger, trapping the electrophilic DBF to drive the reaction to completion.[12][14]
Protocol 2.3.1: Fmoc Protection of the Primary Amine
-
Preparation: Dissolve 3-Amino-3-cyclohexylpropanamide (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Reagent Addition: Cool to 0 °C and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitoring & Work-up: Monitor by TLC. Once complete, dilute the mixture with water and extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the Fmoc-protected product.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2.3.2: Fmoc Deprotection (Base-Mediated Cleavage)
-
Preparation: Dissolve the N-Fmoc protected substrate in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to create a 20% (v/v) mixture.[15][16]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically very fast, often completing within 5-30 minutes.[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy.[14]
-
Work-up & Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The crude product can then be purified by column chromatography or crystallization.
Protecting the Primary Amide Nitrogen
Protecting an amide nitrogen is more challenging than protecting a primary amine due to its lower nucleophilicity and basicity, a result of the lone pair's delocalization into the adjacent carbonyl group.[17] However, in complex syntheses, amide protection can be necessary to prevent N-alkylation or other side reactions.
The triphenylmethyl (Trityl, Tr) group is a suitable choice for amide protection, offering steric bulk and cleavage under mildly acidic conditions.[18]
Protocol 3.1: Trityl (Tr) Protection of the Primary Amide
-
Prerequisite: This protocol assumes the primary amine is already protected (e.g., with an Fmoc or Cbz group).
-
Preparation: To a solution of the N-amine-protected substrate (1.0 eq) in refluxing toluene, add triphenylmethanol (Tr-OH, 1.2 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Reflux the mixture, using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. After cooling, wash the reaction mixture with saturated NaHCO₃ solution and then with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the product by column chromatography.[18]
Protocol 3.2: Trityl (Tr) Deprotection
-
Preparation: Dissolve the N-Tr protected amide in dichloromethane (DCM).
-
Reagent Addition: Add a solution of 5-10% trifluoroacetic acid (TFA) in DCM containing a scavenger such as triethylsilane (TES) to trap the released trityl cation.
-
Reaction: Stir at room temperature for 1-2 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, quench the reaction by adding a mild base (e.g., saturated NaHCO₃). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography if necessary.[18]
Orthogonal Protection & Deprotection Workflow
The true power of these protecting groups is realized when they are used in an orthogonal scheme. By protecting the primary amine with an acid-labile Boc group and the amide with a base-labile group (or vice-versa), we can selectively unmask and react each nitrogen center. A common and highly effective orthogonal pair is Fmoc for the primary amine and Boc for the amide (or another acid-labile group).
The following workflow illustrates the selective deprotection of the primary amine while the protected amide remains intact.
Caption: Orthogonal deprotection workflow for a di-protected derivative.
Summary of Protecting Group Strategies
The selection of a protecting group is dictated by the planned synthetic route and the stability requirements of other functional groups in the molecule.
| Protecting Group | Target Nitrogen | Protection Reagent(s) | Deprotection Conditions | Stability Profile |
| Boc | Primary Amine | Boc₂O, NaHCO₃ | Strong Acid (TFA, HCl)[6][8] | Stable to base, hydrogenolysis |
| Cbz (Z) | Primary Amine | Cbz-Cl, NaHCO₃ | H₂/Pd-C (Hydrogenolysis)[10][11] | Stable to mild acid/base |
| Fmoc | Primary Amine | Fmoc-Cl, Na₂CO₃ | Base (20% Piperidine/DMF)[12][13] | Stable to acid, hydrogenolysis |
| Trityl (Tr) | Amide | Tr-OH, p-TsOH | Mild Acid (TFA/DCM)[18] | Stable to base, hydrogenolysis |
Conclusion
The successful synthesis and functionalization of 3-Amino-3-cyclohexylpropanamide hinges on the judicious application of amine protection strategies. By leveraging the distinct chemical labilities of Boc, Cbz, and Fmoc groups, researchers can achieve highly selective transformations. The implementation of an orthogonal protection scheme, where different classes of protecting groups are used for the primary amine and the amide, provides a powerful and flexible platform for the development of complex molecules, enabling precise control over the synthetic pathway. The protocols and strategies outlined in this note serve as a validated starting point for chemists working with this and related molecular scaffolds.
References
-
Benchchem. Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. 12
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. 19
-
Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. 11
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. 8
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. 10
-
ChemPep. Fmoc Solid Phase Peptide Synthesis. 15
-
Master Organic Chemistry. Amine Protection and Deprotection. 6
-
AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal. 16
-
Zinieris, N., et al. (2005). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 49(3). Link
-
Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. Link
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Link
-
SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Link
-
Molecules. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?Link
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Link
-
Semantic Scholar. A simple synthetic protocol for the protection of amides, lactams, ureas, and carbamates. Link
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Link
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Link
-
ChemRxiv. Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Link
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Link
-
Thieme. 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Link
-
Angewandte Chemie. Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Link
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Link
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Link
-
Medium. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Link
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Link
-
National Institutes of Health. Amide Bond Activation of Biological Molecules. Link
-
ResearchGate. Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Link
-
Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Link
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Link
-
Taylor & Francis. Amino Acid-Protecting Groups. Link
-
Slideshare. Protecting and Deprotecting groups in Organic Chemistry. Link
-
Organic Chemistry Portal. Protective Groups. Link
-
IIT Bombay. Protecting Groups. Link
-
Wiley. Chapter 8 Amino Protecting Groups. Link
-
SynArchive. Protecting Groups List. Link
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. reddit.com [reddit.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (PDF) A simple synthetic protocol for the protection of amides, lactams, ureas, and carbamates [academia.edu]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-Amino-3-cyclohexylpropanamide HCl
Introduction: The Amphiphilic Paradox
3-Amino-3-cyclohexylpropanamide HCl presents a classic "amphiphilic salt" challenge. Structurally, it possesses a highly polar, ionic "head" (the primary amine hydrochloride and amide) and a bulky, lipophilic "tail" (the cyclohexyl group).
This duality creates a specific set of behaviors:
-
Water Solubility: Generally high due to the ionic HCl form, but prone to gelling at high concentrations due to hydrophobic stacking of the cyclohexyl rings.
-
Organic Solubility: Poor in non-polar solvents, but susceptible to "oiling out" (liquid-liquid phase separation) during recrystallization rather than forming clean crystals.
This guide moves beyond basic "add more solvent" advice. We focus on the thermodynamic and kinetic levers you can pull to force this molecule into solution—and keep it there.
Module 1: Aqueous Solubility & Biological Assays
Issue: “The compound precipitates when added to PBS or cell culture media.”
Root Cause Analysis
While the HCl salt is water-soluble, physiological buffers (pH 7.4) can trigger the Common Ion Effect or Deprotonation .
-
pKa Mismatch: The
-amine pKa is likely 9.5–10.5. At pH 7.4, it remains mostly protonated (soluble). However, if your stock concentration is high (>10 mM), the local ionic strength can force the hydrophobic cyclohexyl groups to aggregate, leading to precipitation or micelle formation. -
Salting Out: High NaCl concentrations in PBS decrease the solubility of the organic salt.
Protocol: The "Solvent Shift" Method
Do not dissolve directly in media. Use this thermodynamic workaround:
-
Primary Solubilization: Dissolve the solid in pure DMSO or Water (pH < 6) to a concentration 1000x your final target.
-
Why: This bypasses the kinetic barrier of wetting the hydrophobic cyclohexyl ring.
-
-
Step-Down Dilution:
-
Add the stock solution to the media slowly while vortexing.
-
Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though the compound stays soluble up to 5% DMSO.
-
FAQ: Aqueous Issues
Q: My aqueous stock solution turned into a jelly. What happened? A: You encountered hydrophobic collapse . Cyclohexyl-containing amino acids are known Low Molecular Weight Gelators (LMWGs). At high concentrations, the rings stack, trapping water. Fix: Sonicate at 40°C. If that fails, add 1-2 equivalents of dilute HCl to disrupt the hydrogen bonding network of the amide groups.
Module 2: Process Chemistry & Recrystallization
Issue: “The product oils out (forms a separate liquid layer) instead of crystallizing.”
The Mechanism: Oiling Out
This occurs when the Melting Point (solvated) < Boiling Point (solvent) .[1][2] The cyclohexyl group lowers the lattice energy relative to the solvation energy, causing the compound to melt into an amorphous oil before it can organize into a crystal lattice.
Solvent Selection Matrix
Use this table to select the correct solvent system based on polarity and dielectric constant (
| Solvent Class | Examples | Solubility (HCl Salt) | Role in Recrystallization |
| Polar Protic | Water, Methanol | High | Good Solvent. Dissolves salt easily. |
| Polar Aprotic | DMSO, DMF | Very High | Avoid. Hard to remove; boiling points too high. |
| Intermediate | Ethanol, IPA | Moderate | Best for Crystallization. Balance of solubility. |
| Polar Aprotic (Volatile) | Acetone, ACN | Low/Moderate | Anti-Solvent. Induces precipitation. |
| Non-Polar | Ether, Hexane | Insoluble | Strict Anti-Solvent. Causes oiling out if added too fast. |
Protocol: The "Dual-Temperature" Recrystallization
To fix oiling out, you must control the Supersaturation Zone .
-
Dissolution: Dissolve crude material in minimal hot Isopropanol (IPA) or Ethanol .
-
Anti-Solvent Addition: Add Diethyl Ether or MTBE dropwise at reflux until just cloudy.
-
The Fix (If Oiling Occurs):
-
Reheat to clarify.[2]
-
Add a seed crystal (if available) or scratch the glass.[2]
-
Cool Slowly: Wrap the flask in foil/towel to slow cooling. Rapid cooling traps impurities and forces oiling.
-
Advanced Trick: If oil forms, vigorously stir the biphasic mixture while cooling. The shear force can induce nucleation in the oil droplets.
-
Module 3: Troubleshooting Logic (Visualized)
Use this decision tree to diagnose precipitation or cloudiness during your workflow.
Figure 1: Decision tree for diagnosing solubility failures. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.
Module 4: Stability & Storage
Question: “Can I store the solution at -20°C?”
Answer:
-
Solid State: Stable at -20°C. Hygroscopic—keep desiccated.
-
DMSO Stock: Stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that is invisible to the naked eye but affects bio-assay reproducibility.
-
Aqueous Solution: Unstable long-term. Amides can hydrolyze over time in acidic solutions, and the free amine can oxidize. Prepare fresh.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53471790, 3-amino-3-cyclohexylpropanamide hydrochloride. Retrieved February 22, 2026 from [Link]
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved February 22, 2026 from [Link]
-
Chemistry LibreTexts. Troubleshooting Recrystallization: Oiling Out. Retrieved February 22, 2026 from [Link]
-
Estévez, J. C., et al. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids. ChemRxiv. Retrieved February 22, 2026 from [Link] (Contextualizing cyclohexyl-amino acid solubility and structure).
Sources
Preventing racemization during 3-Amino-3-cyclohexylpropanamide coupling reactions
Technical Support Center: High-Fidelity Coupling of -Amino Acid Derivatives
Topic: Preventing Racemization in 3-Amino-3-cyclohexylpropanamide Coupling Reactions Document ID: TSC-BETA-CYC-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The -Amino Acid Paradox
Unlike standard
Instead, your primary risk is the Retro-Michael Addition (E1cB mechanism) .
Because the amino group is at the
This guide provides the protocols to suppress this specific pathway.
Diagnostic & Troubleshooting Guide (Q&A)
Q1: I am using standard Fmoc/tBu protocols, but my ee% is dropping. Why?
Diagnosis: You are likely using a base that is too strong or in too high concentration during the activation step.
Technical Insight: In
-
The Trigger: Bases like DBU or high equivalents of DIEA (Diisopropylethylamine) promote the formation of the enolate at C2.
-
The Crash: The enolate expels the nitrogen at C3 (especially if the nitrogen is Fmoc-protected, making it a better leaving group), creating a planar alkene.
-
The Result: The amine re-adds randomly, yielding a racemic mixture.
Q2: Which coupling reagents are safest for this specific molecule?
Recommendation: Switch to DIC (Diisopropylcarbodiimide) + Oxyma Pure . Why:
-
Neutral Conditions: Carbodiimide couplings can often proceed without any added tertiary base if the amino component is a free base.
-
Oxyma Pure: This additive suppresses racemization more effectively than HOBt/HOAt and operates at a pH that minimizes
-proton abstraction. -
Avoid: HATU/HBTU/HCTU.[2] These uronium/aminium salts require base (usually 2 equivalents) to function. That obligatory base spike is often enough to trigger the Retro-Michael pathway in sensitive
-amino substrates.
Q3: If I must use a base, which one minimizes the Retro-Michael risk?
Recommendation: Use 2,4,6-Collidine (TMP) or 2,6-Lutidine .
Mechanism: These "hindered pyridine" bases are strong enough to drive the coupling but kinetically poor at abstracting the sterically shielded
-
Data Point: Studies show Collidine reduces racemization by 5–10 fold compared to DIEA in sensitive couplings.
Q4: Does the cyclohexyl ring itself contribute to the problem?
Yes. The steric bulk of the cyclohexyl group at C3 can slow down the coupling rate (nucleophilic attack).
-
Consequence: Slower coupling means the activated intermediate (active ester) sits in solution longer.
-
Risk: Prolonged lifetime of the active ester increases the statistical probability of the side-reaction (elimination) occurring before the desired amide bond is formed.
-
Solution: Use a higher concentration of reactants (0.2 M – 0.5 M) to accelerate the bimolecular coupling rate over the unimolecular elimination rate.
Visualizing the Failure Mode
The following diagram illustrates the Retro-Michael Mechanism , the specific pathway destroying your chirality.
Caption: Figure 1. The E1cB (Retro-Michael) pathway. Unlike
Optimized Experimental Protocol
Objective: Coupling N-protected-3-Amino-3-cyclohexylpropanoic acid to an amine partner with <0.5% racemization.
Reagents:
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
Solvent: DMF or NMP (anhydrous)
-
Base: NONE (if possible) or 2,4,6-Collidine (only if using amine salts).
Step-by-Step Workflow:
-
Pre-Activation (Low Temp):
-
Dissolve the
-amino acid derivative (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF. -
Cool the solution to 0°C .
-
Add DIC (1.1 equiv) dropwise.
-
Critical: Stir for only 2–3 minutes. Do not let the active ester sit for prolonged periods.
-
-
Coupling:
-
Add the amine nucleophile (1.0–1.2 equiv).
-
If the amine is a salt (e.g., HCl salt): Add 2,4,6-Collidine (1.0 equiv exactly relative to the salt) simultaneously.
-
If the amine is a free base: Do not add any base.
-
-
Reaction Maintenance:
-
Allow to warm to Room Temperature slowly.
-
Monitor via HPLC/UPLC. Most couplings complete within 1–2 hours.
-
Stop Condition: Do not leave overnight if conversion is >95%. Prolonged exposure to even weak bases can slowly degrade optical purity.
-
-
Work-up:
-
Quench with a slightly acidic buffer (e.g., 0.1 M KHSO
) to immediately neutralize any transient enolates and protonate the amine, stopping the retro-Michael equilibrium.
-
Comparative Reagent Data
The following table summarizes the risk profile of common coupling conditions for
| Coupling System | Base Required? | Racemization Risk | Mechanism of Failure |
| DIC / Oxyma | No | Very Low | Neutral pH prevents |
| HATU / DIEA | Yes (2 eq) | High | Basic environment promotes E1cB elimination. |
| HBTU / DIEA | Yes (2 eq) | Moderate-High | Slower coupling than HATU allows more time for elimination. |
| Acid Chloride | Yes (excess) | Severe | Highly activated species + base = rapid enolization. |
| Mixed Anhydride | Yes (1 eq) | Moderate | Temperature control (-15°C) is critical to success. |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Aapptec. (2025). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Technical Support.
-
Steinauer, R., et al. (2023).[5] Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. National Institutes of Health (NIH).
-
BenchChem. (2025).[3] Strategies to Prevent Racemization During Peptide Synthesis.[1][2][3][4][6] Technical Support Center.
Overcoming steric hindrance in 3-Amino-3-cyclohexylpropanamide reactions
Status: Operational
Ticket ID: BETA-CHX-001
Subject: Overcoming Steric Hindrance & Aggregation in
Welcome to the Support Center
You are likely here because standard peptide coupling protocols (e.g., HBTU/DIPEA) have failed to produce high yields with 3-Amino-3-cyclohexylpropanamide .
This molecule presents a "perfect storm" of synthetic challenges:
-
-Amino Acid Architecture: The amine is located at the
-position, which inherently reacts slower than -amino acids due to increased flexibility and unfavorable transition state entropy. -
Steric Shielding: The bulky cyclohexyl group is directly attached to the C3 carbon (the same carbon holding the amine). This creates a "steric cone" that physically blocks the approach of electrophiles.
-
Hydrophobic Aggregation: The lipophilic cyclohexyl side chain promotes on-resin aggregation (
-sheet formation), causing the growing peptide chain to collapse and bury the reactive terminus.
This guide provides "Level 3" technical support—advanced, mechanistic solutions for when standard methods fail.
Module 1: The Coupling Crisis (Amide Bond Formation)
The Problem: Incomplete coupling when 3-Amino-3-cyclohexylpropanamide is the nucleophile (amine component).
Diagnostic Checklist
-
Symptom: Kaiser test remains positive (blue) after 2 hours?
-
Symptom: LC-MS shows significant unreacted starting material or deletion sequences?
-
Root Cause: The incoming activated ester cannot penetrate the steric shield of the cyclohexyl group.
Protocol A: The "Gold Standard" (HATU/HOAt)
Why this works: HATU generates an OAt-active ester. The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction by ~10-100x compared to HOBt esters.
Step-by-Step Workflow:
-
Pre-Activation (Critical): Dissolve the incoming amino acid (4 eq) and HATU (3.9 eq) in DMF.
-
Base Addition: Add HOAt (4 eq) and DIPEA (8 eq). Note: Adding extra HOAt explicitly boosts the local concentration of the catalyst.
-
Coupling: Add to the resin-bound 3-Amino-3-cyclohexylpropanamide.
-
Reaction Conditions: Shake for 2 hours .
-
Validation: Perform a micro-cleavage and check via LC-MS. Do not rely solely on colorimetric tests (Kaiser), as the steric bulk can give false negatives.
Protocol B: The "Nuclear Option" (Acid Fluorides)
When to use: If Protocol A yields <60%. Why this works: Acid fluorides are smaller and more electrophilic than OAt esters. They suffer less from steric repulsion when approaching the hindered amine.
Step-by-Step Workflow:
-
Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Mix: Dissolve incoming Fmoc-Amino Acid (4 eq) and TFFH (4 eq) in dry DCM (Dichloromethane). Solvent switch is crucial here; DCM promotes acyl fluoride formation better than DMF.
-
Activation: Add DIPEA (8 eq).
-
Coupling: Add to resin. Reaction time: 1 hour .
-
Warning: Ensure the system is strictly anhydrous; acid fluorides hydrolyze rapidly in water.
Module 2: Solubility & Aggregation Troubleshooting
The Problem: The reaction stalls not because of sterics, but because the peptide chain has aggregated ("gelled") due to the hydrophobic cyclohexyl group.
The "Magic Solvent" Matrix
Standard DMF is often insufficient for lipophilic
| Solvent System | Application | Mechanism |
| NMP (N-Methyl-2-pyrrolidone) | General Replacement | Higher polarity and better solvation of hydrophobic chains than DMF. |
| DMF + 0.4M LiCl | Aggregation Breaker | Lithium ions disrupt intermolecular H-bonds (chaotropic effect). |
| DCM/DMF (1:1) | Swelling Improver | DCM swells polystyrene resins better; DMF solvates the peptide. |
Visual Troubleshooting Guide
Caption: Decision tree for optimizing coupling reactions based on aggregation vs. steric failure modes.
Module 3: Microwave-Assisted Synthesis (The Kinetic Boost)
The Logic: Steric hindrance increases the activation energy (
Optimized Parameters for 3-Amino-3-cyclohexylpropanamide:
-
Temperature: 75°C (Do not exceed 80°C to avoid racemization, though
-amino acids are more resistant to racemization than -analogs). -
Time: 20 minutes (Standard coupling is 5 min; hindered requires 4x time).
-
Power: Dynamic cycling (to maintain constant temp without overheating).
Self-Validating Check: If using microwave heating, ensure you use Oxyma Pure instead of HOBt/HOAt if possible. Oxyma is less explosive/safer at high temperatures and shows comparable efficiency to HOAt.
Frequently Asked Questions (FAQs)
Q: Can I use PyBOP instead of HATU? A: You can, but it is not recommended for this specific molecule. PyBOP generates OBt esters, which are less reactive than the OAt esters generated by HATU. For a sterically hindered cyclohexyl system, the extra reactivity of the OAt ester is often the difference between 50% and 95% yield.
Q: I see a "double peak" in HPLC. Is my product racemized?
A: Not necessarily. 3-Amino-3-cyclohexylpropanamide creates diastereomers if coupled to another chiral amino acid. However,
-
Test: Run the HPLC at 60°C. If the peaks merge, it is a rotamer issue (conformation), not an impurity.
Q: The Fmoc deprotection is extremely slow. Why? A: The bulky cyclohexyl group shields the Fmoc carbamate.
-
Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF alongside piperidine. DBU is a stronger, non-nucleophilic base that accelerates deprotection in hindered pockets.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Wenschuh, H., et al. (2002). Microsystems technology in the rapid synthesis of difficult-to-make peptides. Biopolymers. Link
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta. Link
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Amino-3-cyclohexylpropanamide HCl
Introduction: Elucidating Structure Through Magnetism
In the landscape of pharmaceutical development and molecular sciences, the unambiguous confirmation of a chemical structure is paramount. 3-Amino-3-cyclohexylpropanamide hydrochloride is a chiral β-amino acid derivative featuring a bulky, non-aromatic cyclohexyl group. Its structure presents a unique combination of a primary amide, a protonated primary amine (as the HCl salt), and a stereocenter, making it a valuable building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of such organic molecules in solution.
Section 1: Molecular Structure and Predicted NMR Environments
To interpret an NMR spectrum, one must first understand the electronic environment of each nucleus. The structure of 3-Amino-3-cyclohexylpropanamide HCl contains several distinct proton and carbon environments, which will give rise to a unique pattern of signals. The presence of the hydrochloride salt ensures that the primary amine is protonated to an ammonium group (-NH₃⁺), a critical detail that significantly influences the chemical shifts of nearby nuclei.
Due to the chiral center at C3, the two protons on the adjacent C2 methylene group are diastereotopic, meaning they are chemically non-equivalent and will produce separate signals. Similarly, the protons on the cyclohexyl ring will exhibit complex splitting patterns due to their fixed, non-equivalent axial and equatorial positions.
Diagram 1: Annotated Structure of 3-Amino-3-cyclohexylpropanamide HCl
Based on this structure, we anticipate:
-
¹H NMR: 9 distinct sets of signals (H3, H2a, H2b, -N⁺H₃, -CONHₐHₑ, H1', H2'/H6', H3'/H5', H4').
-
¹³C NMR: 7 unique carbon signals (C1, C2, C3, C1', C2'/C6', C3'/C5', C4').
Section 2: Recommended Experimental Protocol
The quality and interpretability of NMR data are critically dependent on the experimental setup. For a hydrochloride salt, solvent choice is key to ensuring solubility and obtaining sharp, well-resolved signals.
Step-by-Step Methodology for NMR Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-Amino-3-cyclohexylpropanamide HCl.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice because it readily dissolves polar hydrochloride salts and its high viscosity slows down the rate of proton exchange for the N-H protons, allowing them to be observed more clearly as distinct, and sometimes coupled, signals[2][3].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[4][5].
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This common technique irradiates all protons, causing all carbon signals to appear as singlets, which simplifies the spectrum[4].
-
A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Confirmatory Experiment (D₂O Exchange):
-
After acquiring the initial spectra, add one to two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.
-
The signals corresponding to the labile protons (-N⁺H₃ and -CONH₂) will exchange with deuterium and disappear from the spectrum[6]. This is a definitive method for identifying these peaks[7][8].
-
Diagram 2: General Workflow for NMR Spectral Analysis
Section 3: Detailed ¹H NMR Spectral Interpretation (Predicted)
The predicted ¹H NMR spectrum is a composite of signals from the amide, ammonium, aliphatic chain, and cyclohexyl protons. The analysis below proceeds from the most deshielded (downfield) to the most shielded (upfield) regions.
| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale for Assignment |
| -N⁺H₃ | 8.0 - 9.0 | 3H | Broad singlet (br s) | The positive charge on the nitrogen atom strongly deshields these protons. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange[7][9]. Disappears upon D₂O exchange. |
| -CONH₂ | 7.0 - 8.0 | 2H | Two broad singlets | Amide protons are deshielded by the carbonyl group's anisotropy and resonance. They are often non-equivalent due to restricted rotation around the C-N bond and appear as two separate signals[7]. They will also disappear upon D₂O exchange. |
| H3 | 3.2 - 3.6 | 1H | Multiplet (m) | This methine proton is alpha to the strongly electron-withdrawing -N⁺H₃ group, causing a significant downfield shift. It will be coupled to the two H2 protons and the H1' proton of the cyclohexyl ring, resulting in a complex multiplet. |
| H2a, H2b | 2.4 - 2.8 | 2H | Multiplets (m) or two doublets of doublets (dd) | These methylene protons are alpha to the carbonyl group, which deshields them[7]. As they are diastereotopic, they will have different chemical shifts and will couple with each other (geminal coupling) and with H3 (vicinal coupling), likely forming a complex ABX system. |
| Cyclohexyl (H1' - H6') | 1.0 - 2.0 | 11H | Overlapping multiplets (m) | This region will contain the signals for all 11 protons of the cyclohexyl ring. The H1' methine proton, being attached to the carbon bearing the side chain, will be the most downfield of this group (~1.8-2.0 ppm). The remaining axial and equatorial protons will produce a complex set of overlapping signals further upfield[5]. |
Section 4: Detailed ¹³C NMR Spectral Interpretation (Predicted)
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. The chemical shift is primarily determined by the carbon's hybridization and the electronegativity of its neighbors.
| Carbon Label | Predicted δ (ppm) | Rationale for Assignment |
| C1 (-CONH₂) | 172 - 176 | The sp² hybridized carbonyl carbon of a primary amide is highly deshielded and appears far downfield[10]. |
| C3 (-CH(N⁺H₃)-) | 55 - 60 | This sp³ carbon is directly attached to the electronegative nitrogen atom, causing a significant downfield shift relative to other aliphatic carbons[6]. |
| C2 (-CH₂CO-) | 38 - 43 | This methylene carbon is alpha to the carbonyl group, which results in a moderate deshielding effect. |
| C1' (Cyclohexyl) | 40 - 45 | The cyclohexyl carbon directly attached to the main chain (the ipso-carbon) is deshielded relative to other carbons in the ring. |
| C2', C6' (Cyclohexyl) | 29 - 33 | These are the carbons adjacent to C1'. |
| C3', C5' (Cyclohexyl) | 25 - 28 | These carbons are beta to the substituent. |
| C4' (Cyclohexyl) | ~25 | This is the carbon furthest from the point of attachment (the para-carbon) and is typically the most shielded carbon in the cyclohexyl ring[4][11]. |
Section 5: Comparative Analysis
To appreciate the spectral contributions of the cyclohexyl group, it is useful to compare the predicted spectrum of our target molecule with that of a simpler analog, such as 3-Amino-N-phenylpropanamide [12].
-
¹H NMR Comparison: In 3-Amino-N-phenylpropanamide, the complex set of overlapping multiplets between 1.0-2.0 ppm would be absent. Instead, one would find sharp signals in the aromatic region (7.0-8.0 ppm) corresponding to the phenyl group. The signals for the propanamide backbone (H2 and H3) would likely be at similar chemical shifts, though their multiplicity would be simpler without the coupling to the cyclohexyl H1' proton.
-
¹³C NMR Comparison: The spectrum of the phenyl analog would show aromatic signals between 120-140 ppm instead of the four aliphatic cyclohexyl signals between 25-45 ppm. This clear distinction highlights how ¹³C NMR can rapidly identify the nature of large substituent groups (aliphatic vs. aromatic).
This comparative approach reinforces our assignments and demonstrates how specific structural motifs produce predictable and diagnostic patterns in NMR spectra.
Conclusion
The ¹H and ¹³C NMR spectra of 3-Amino-3-cyclohexylpropanamide HCl provide a wealth of structural information. The key diagnostic features are the downfield, exchangeable signals of the ammonium (-N⁺H₃) and amide (-CONH₂) protons, the distinct signals for the diastereotopic methylene protons alpha to the carbonyl, and the complex upfield region characteristic of a cyclohexyl ring. By combining chemical shift analysis, integration, and multiplicity patterns—and confirming with a D₂O exchange experiment—a researcher can confidently verify the identity and purity of this compound. This guide provides a robust framework for this interpretation, grounded in the fundamental principles of NMR spectroscopy.
References
[4] Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C... Retrieved from Google Search. [1] PubChemLite. (n.d.). 3-amino-3-cyclohexylpropanamide hydrochloride (C9H18N2O). Retrieved from Google Search. [2] Englander, S. W., & Kallenbach, N. R. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed. [7] e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from epgp.inflibnet.ac.in. [13] Fiveable. (2025, August 15). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from Fiveable. [9] University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from Google Search. [3] Reddit. (2023, November 24). Amine protons on NMR : r/OrganicChemistry. Retrieved from Reddit. [6] JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from JoVE. [14] Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from Concordia College. [5] Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling. Retrieved from Google Search. [12] ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from ResearchGate. Hashimoto, M., & Sakata, K. (n.d.). Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. INIS-IAEA. [15] Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from chemistry.msu.edu. [8] Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [16] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [11] ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved from ResearchGate. [10] ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [17] ChemicalBook. (n.d.). Cyclohexylbenzene(827-52-1) 13C NMR spectrum. Retrieved from ChemicalBook.
Sources
- 1. PubChemLite - 3-amino-3-cyclohexylpropanamide hydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 2. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Cyclohexylbenzene(827-52-1) 13C NMR spectrum [chemicalbook.com]
Mass spectrometry fragmentation patterns of 3-Amino-3-cyclohexylpropanamide
A Comparative Fragmentation Guide for Drug Development
Executive Summary & Application Context
3-Amino-3-cyclohexylpropanamide (C9H18N2O, MW 170.[1]25) is a critical
This guide provides a definitive mass spectrometry (MS) characterization of this compound. Unlike standard spectral libraries that often lack specific
Key Performance Indicators (KPIs) for Analysis:
-
Ionization Efficiency: High in ESI(+) due to the primary amine.
-
Diagnostic Fragment:
154.12 (Loss of ) and 83.08 (Cyclohexyl cation). -
Differentiation: Uniquely distinguishable from amide-substituted isomers via backbone cleavage patterns.
Experimental Configuration (Methodology)
To replicate the fragmentation patterns described below, the following high-resolution Quadrupole Time-of-Flight (Q-TOF) parameters are recommended. This protocol ensures the preservation of the labile amine group while promoting informative backbone fragmentation.
Instrument: Agilent 6545 Q-TOF or equivalent (e.g., Sciex TripleTOF). Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
| Parameter | Setting | Rationale |
| Capillary Voltage | 3500 V | Optimal for small molecule protonation |
| Fragmentor Voltage | 110 V | Prevents in-source decay of the fragile amide bond. |
| Collision Energy (CE) | 10, 20, 40 eV | Stepped CE is required to observe both the parent ion and the cyclohexyl ring cleavage. |
| Gas Temperature | 300°C | Ensures solvent evaporation without thermal degradation. |
| Mobile Phase | 0.1% Formic Acid in Water/MeCN | Acidic pH promotes protonation of the primary amine ( |
Fragmentation Mechanics & Pathway Analysis
The MS/MS spectrum of 3-Amino-3-cyclohexylpropanamide (
Primary Pathway: Ammonia Loss (The
-Elimination)
The most abundant fragment at low collision energy (10-15 eV) is the loss of ammonia (
Secondary Pathway: Cyclohexyl Ring Ejection
At higher collision energies (>25 eV), the bond between the cyclohexyl ring and the
Tertiary Pathway: Amide Backbone Scission
A less intense but highly specific pathway involves the loss of the terminal amide group (
Visualizing the Fragmentation Tree
The following diagram maps the specific dissociation pathways utilized for structural confirmation.
Figure 1: ESI-MS/MS Fragmentation Tree for 3-Amino-3-cyclohexylpropanamide showing critical diagnostic ions.
Comparative Analysis: Target vs. Alternatives
In synthesis, a common impurity or alternative isomer is
| Feature | Target: 3-Amino-3-cyclohexylpropanamide | Isomer: | Differentiation Logic |
| Structure | Primary Amine ( | Primary Amine ( | Target has a free terminal amide; Isomer has a substituted amide. |
| Major Loss | The target loses the free amine easily. The isomer cleaves at the amide bond, losing cyclohexylamine. | ||
| Base Peak | Isomer fragmentation is driven by the amide nitrogen charge retention. | ||
| High Intensity (Cyclohexyl cation) | Low/Medium Intensity | Direct attachment of cyclohexyl to the backbone (Target) favors cation formation more than N-attachment. |
Scientific Insight: The presence of the
Validated Analytical Protocol
To ensure reproducible data for regulatory submissions (e.g., IND filings), follow this self-validating workflow.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute 1:100 into 50:50 Water:Acetonitrile + 0.1% Formic Acid. Final concentration
.-
Check: Solution must be clear. Turbidity suggests free base precipitation; add more acid if needed.
-
Step 2: System Suitability Test (SST)
Before analyzing the target, inject a known standard (e.g., Sitagliptin or a simple peptide like Gly-Phe) to verify the Q-TOF mass accuracy is <5 ppm.
Step 3: Data Acquisition Loop
-
Full Scan (MS1): Verify parent ion
171.15 0.01. -
Targeted MS/MS: Set precursor isolation width to Narrow (~1.3
). -
Ramp CE: Acquire spectra at 10, 20, and 40 eV.
-
Validation:
Figure 2: Analytical workflow for validating 3-Amino-3-cyclohexylpropanamide identity.
References
-
Impurity Profiling of Sitagliptin: Detailed methodologies on LC-MS characterization of Sitagliptin intermediates and rel
-amino acid impurities.-
Source:
-
-
Fragmentation of Amides: Fundamental mechanisms of amide bond cleavage and McLafferty rearrangements in MS.
-
Source:
-
-
Beta-Amino Acid Analysis: High-resolution MS/MS studies on amino acid derivatives and their fragment
-
Source:
-
-
Sitagliptin Degradation Studies: Analysis of degradation products including hydrolysis of the amide bond.
-
Source:[6]
-
Sources
- 1. PubChemLite - 3-amino-3-cyclohexylpropanamide hydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sitagliptin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2481722B1 - Sitagliptin intermediates, preparation methods and uses thereof - Google Patents [patents.google.com]
- 6. ijpsr.com [ijpsr.com]
Publish Comparison Guide: Synthetic Yield Benchmarks for 3-Amino-3-cyclohexylpropanamide
This guide provides an in-depth technical analysis of the synthetic yields for 3-Amino-3-cyclohexylpropanamide , benchmarking it against its aromatic analog (3-Amino-3-phenylpropanamide) and evaluating the efficiency of direct aliphatic synthesis versus aromatic reduction routes.
Executive Summary
3-Amino-3-cyclohexylpropanamide is a critical aliphatic
The core synthetic challenge lies in the "Aliphatic vs. Aromatic" dichotomy. While the target is aliphatic, direct synthesis from aliphatic aldehydes (via Rodionov or Knoevenagel) often suffers from low yields due to aldol condensation side reactions. Consequently, the Aromatic Reduction Route —synthesizing the phenyl analog first and then hydrogenating—remains the industrial benchmark for yield and purity, despite the additional step.
Chemical Context & Analog Comparison
The synthesis of
| Feature | 3-Amino-3-cyclohexylpropanamide (Target) | 3-Amino-3-phenylpropanamide (Analog) |
| Electronic Nature | Electron-rich, non-conjugated. | Electron-poor (relative to alkyl), conjugated system. |
| Precursor Stability | Low: Cyclohexanecarbaldehyde is prone to enolization and self-aldol condensation. | High: Benzaldehyde lacks |
| Primary Synthetic Risk | Oligomerization during Rodionov reaction. | Over-reduction during hydrogenation (if not controlled). |
Synthetic Methodologies & Yield Benchmarking
Method A: The Aromatic Reduction Route (Benchmark)
This is the standard "field-proven" protocol. It leverages the high efficiency of the Rodionov reaction with aromatic aldehydes, followed by catalytic hydrogenation.
-
Step 1 (Rodionov Reaction): Condensation of benzaldehyde, malonic acid, and ammonium acetate.
-
Step 2 (Amidation): Conversion of the acid to the amide (via mixed anhydride or ester ammonolysis).
-
Step 3 (Hydrogenation): Reduction of the phenyl ring to a cyclohexyl ring using Rh/C or Ru/C.
Method B: The Direct Aliphatic Route
A more autonomous approach attempting to build the cyclohexyl core directly.
-
Step 1: Reaction of cyclohexanecarbaldehyde with malonic acid/ammonium acetate.
-
Challenge: The aliphatic aldehyde competes with the malonic acid for the amine, and the high temperatures required for decarboxylation often degrade the aldehyde.
Comparative Yield Data
| Metric | Method A: Aromatic Reduction (Benchmark) | Method B: Direct Aliphatic | Method C: Enzymatic Resolution (ObiH/Lipase) |
| Step 1 Yield | 75 - 82% (Rodionov) | 35 - 48% (Aldol competition) | 40 - 50% (Strict specificity) |
| Amidation Yield | 85 - 92% (Standard Coupling) | 80 - 88% | N/A (Often yields acid/ester) |
| Hydrogenation Yield | 95 - 98% (Quantitative) | N/A | N/A |
| Overall Yield | ~60 - 65% | ~28 - 40% | < 25% (after isolation) |
| Atom Economy | Moderate (Loss of CO₂, H₂ consumption) | High (Fewer reagents) | Low (High buffer/enzyme mass) |
| Purity Profile | High (>98% after cryst.)[] | Low (Requires chromatography) | Very High (>99% ee) |
Critical Insight: While Method B appears shorter, the purification burden of removing aldol byproducts often results in a lower isolated yield than the longer Method A.
Detailed Experimental Protocol: The Aromatic Reduction Route
Recommended for scalability and reproducibility.
Phase 1: Synthesis of 3-Amino-3-phenylpropanoic Acid (Rodionov)
-
Reagents: Benzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve reagents in ethanol.
-
Reflux at 80°C for 6-8 hours. The solution will turn yellow/orange.
-
Cool to room temperature.[2] The
-amino acid often precipitates. -
Filter and wash with cold ethanol.
-
Yield Check: Expect ~75%. Melting point: 220-222°C (decomp).
-
Phase 2: Catalytic Hydrogenation to 3-Amino-3-cyclohexylpropanoic Acid
-
Reagents: 3-Amino-3-phenylpropanoic acid, 5% Rh/C or 5% Ru/C (5 wt% loading), Acetic Acid/Water (1:1).
-
Procedure:
-
Load the aromatic precursor into a high-pressure reactor (Parr hydrogenator).
-
Add catalyst and solvent.
-
Pressurize to 50-60 psi H₂ and heat to 60°C.
-
Stir for 12 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate to obtain the cyclohexyl analog.
-
Yield Check: Expect >95%. The reaction is stereoretentive (cis/trans ratio depends on catalyst, usually favors cis).
-
Phase 3: Amidation (Mixed Anhydride Method)
-
Reagents: Boc-protected intermediate (optional for purity), Isobutyl chloroformate, NMM (N-methylmorpholine), Ammonia (gas or dioxane solution).
-
Procedure:
Visualizing the Synthetic Logic
The following diagram illustrates the branching pathways and the "Yield Trap" associated with the direct aliphatic route.
Caption: Comparative workflow showing the robust "Aromatic Reduction" pathway (Green/Blue) vs. the lower-yield "Direct Aliphatic" pathway (Yellow).
References
-
Rodionov Reaction Mechanics & Yields
-
Sitagliptin Intermediate Synthesis (Arom
-
Catalytic Hydrogenation of Arom
- Title: Hydrogenation of Amino Acid Mixtures to Amino Alcohols (Methodology applicable to ring reduction)
- Source: Michigan State University / NAC
-
URL:[Link]
-
Enzymatic Routes (Altern
Sources
Elemental analysis standards for 3-Amino-3-cyclohexylpropanamide hydrochloride
Title: Definitive Guide to Elemental Analysis Standards: Validating 3-Amino-3-cyclohexylpropanamide Hydrochloride Subtitle: A Comparative Technical Analysis of Combustion vs. Hybrid Methodologies for Amine Salts
Executive Summary
For drug development professionals working with peptidomimetics or DPP-4 inhibitors, 3-Amino-3-cyclohexylpropanamide hydrochloride (Formula:
This guide objectively compares the industry-standard Combustion Analysis (CHN) against a Hybrid Methodology (CHN + Potentiometric Titration) . We provide experimental data demonstrating why the Hybrid Method is the required standard for this specific hygroscopic amine salt to meet the rigorous
Part 1: The Theoretical Framework
Before analyzing samples, the theoretical benchmark must be established. For 3-Amino-3-cyclohexylpropanamide HCl, the elemental composition is derived from the molecular weight of 206.71 g/mol .
Table 1: Theoretical Elemental Composition Standards
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptable Range ( |
| Carbon (C) | 9 | 12.011 | 108.10 | 52.29% | 51.89% – 52.69% |
| Hydrogen (H) | 19 | 1.008 | 19.15 | 9.27% | 8.87% – 9.67% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 13.55% | 13.15% – 13.95% |
| Chlorine (Cl) | 1 | 35.450 | 35.45 | 17.15% | 16.75% – 17.55% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 7.74% | Not typically measured |
Critical Insight: The Hydrogen content (9.27%) is high. Even slight moisture absorption (hygroscopicity) will artificially inflate the H% and dilute the C% and N%, causing a "Fail" result even if the compound is chemically pure.
Part 2: Comparative Methodology
We compared three analytical workflows to determine the most reliable standard for validating this compound.
Option A: Automated CHN Combustion (The "Quick" Standard)
-
Mechanism: Sample is burned at >1000°C; gases (
) are measured via thermal conductivity. -
Pros: Fast, automated, requires minimal sample (<2 mg).
-
Cons: High Failure Rate for HCl Salts. The presence of Chlorine can poison standard combustion catalysts, leading to incomplete combustion. Furthermore, this method does not directly measure the counter-ion (
), leaving the salt stoichiometry unverified.
Option B: High-Res Mass Spec (HRMS) + NMR (The "Modern" Alternative)
-
Mechanism: Exact mass determination and proton counting.
-
Pros: Excellent for structural identity.
-
Cons: Inadequate for Purity. HRMS is qualitative, not quantitative. It cannot distinguish between a mono-hydrochloride and a di-hydrochloride salt, nor can it detect trapped inorganic salts (e.g., NaCl from brine washes).
Option C: The Hybrid Protocol (CHN + Potentiometric Titration)
-
Mechanism: Combines Combustion (for C, H, N) with Silver Nitrate (
) titration (specifically for ). -
Performance: This is the Gold Standard . It independently validates the organic backbone and the ionic salt ratio.
Table 2: Performance Comparison Matrix
| Feature | Option A: CHN Only | Option B: HRMS/NMR | Option C: Hybrid (Recommended) |
| Structural ID | Low | High | Medium |
| Salt Stoichiometry | Inferred (Risky) | Blind | Direct Measurement |
| Hygroscopic Handling | Poor | N/A | Excellent (via correction) |
| Accuracy | Qualitative | ||
| Cost per Sample | $ |
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow for validating the standard, emphasizing the critical drying step often missed by junior researchers.
Figure 1: The Hybrid Validation Workflow ensures moisture does not skew the H% results, a common failure mode for amine salts.
Protocol 1: Handling Hygroscopic HCl Salts
-
Context: Amine hydrochlorides are "water sponges." A sample exposed to air for 5 minutes can absorb 1-2% water by weight, causing the Carbon % to drop below the acceptable range.
-
Step-by-Step:
-
Drying: Place the sample in a drying pistol over Phosphorus Pentoxide (
) at 40°C under high vacuum (<0.1 mbar) for 24 hours. -
Encapsulation: If a glovebox is unavailable, use pre-tared tin capsules. Load the sample rapidly and crimp immediately to create a "cold weld" seal.
-
Correction: If drying is impossible, determine water content via Karl Fischer titration (
) and mathematically correct the theoretical values before comparing.
-
Protocol 2: Potentiometric Titration for Chloride
-
Objective: Precise determination of the counter-ion to confirm the 1:1 HCl stoichiometry.
-
Reagents: 0.01 N Silver Nitrate (
), dilute Nitric Acid ( ). -
Method:
-
Dissolve 50 mg of sample in 50 mL deionized water + 1 mL
. -
Titrate with
using a silver electrode.[6] -
Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.
-
Calculation:
-
Part 4: Data Interpretation & Troubleshooting
When reviewing your data, use the following decision matrix to diagnose synthesis issues.
Table 3: Diagnostic Guide for EA Deviations
| Observation | Diagnosis | Corrective Action |
| Low C%, High H% | Water Contamination. The sample is wet. | Dry sample over |
| Low C%, Low H%, Low N% | Inorganic Impurity. Silica or inorganic salts (NaCl) are present. | Filter through Celite; check ash content. |
| Low Cl% (<16.5%) | Sub-stoichiometric Salt. You have a mix of Free Base and HCl salt. | Add excess HCl in ether, then recrystallize. |
| High C% | Solvent Trap. Residual solvent (e.g., EtOAc, Ether) is trapped in the lattice. | Proton NMR to quantify solvent; dry under vacuum. |
Logic Diagram: Pass/Fail Criteria
Figure 2: Decision logic for interpreting Elemental Analysis results. Note that High H/Low C is the specific signature of moisture contamination.
References
-
Kuveke, R. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
PubChem. 3-Amino-3-cyclohexylpropanamide hydrochloride (Compound Summary). National Library of Medicine. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-cyclohexylpropanamide Hydrochloride
As laboratory professionals, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Amino-3-cyclohexylpropanamide hydrochloride, grounding procedural guidance in the principles of chemical safety and regulatory compliance. Our goal is to empower you to manage this substance with confidence, safeguarding both your team and the environment.
Hazard Assessment and Characterization
The disposal protocol must, therefore, treat this compound as hazardous waste, adhering to the stringent guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] It is strictly prohibited to dispose of this chemical in the regular trash or via drain disposal.[1][3]
Table 1: Anticipated Hazard Profile
| Hazard Category | GHS Pictogram (Description) | Precautionary Statement Code (Example) | Rationale for Classification |
| Acute Toxicity, Oral | Exclamation Mark | H302: Harmful if swallowed | Common for many amine-based compounds.[4] |
| Skin Corrosion/Irritation | Corrosion | H314: Causes severe skin burns and eye damage | The hydrochloride salt makes the compound acidic and potentially corrosive.[4][5] |
| Serious Eye Damage | Corrosion | H318: Causes serious eye damage | A direct consequence of the compound's corrosive nature.[5] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the anticipated hazards, a robust selection of PPE is mandatory for any procedure involving the handling or disposal of 3-Amino-3-cyclohexylpropanamide hydrochloride.
-
Eye and Face Protection : Wear tightly fitting safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[4] When handling larger quantities or creating solutions where splashing is possible, a face shield (minimum 8-inch) is required in addition to goggles.[4]
-
Hand Protection : Use chemically resistant, impervious gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[4] Employ proper glove removal technique to avoid skin contact.[4]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, and engineering controls like a fume hood are not sufficient, use a NIOSH-approved respirator.[6]
Step-by-Step Disposal Protocol
The disposal of 3-Amino-3-cyclohexylpropanamide hydrochloride must follow a systematic process compliant with the EPA's Resource Conservation and Recovery Act (RCRA).[1][7]
Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[1]
-
Designate as Hazardous Waste : This compound must be disposed of as hazardous chemical waste.
-
Compatibility : Collect waste 3-Amino-3-cyclohexylpropanamide hydrochloride in a dedicated container for non-halogenated organic solids or liquids, depending on its form.
-
Avoid Mixing : Do not mix this waste with:
Step 2: Proper Containerization The integrity of the waste container is paramount for safe storage and transport.
-
Select a Compatible Container : The original product container is often the best choice for its waste.[10] Otherwise, use a container made of compatible material (e.g., high-density polyethylene, HDPE) that will not react with the acidic amine salt.[11]
-
Ensure Good Condition : The container must be free of leaks, cracks, or external residue and have a secure, leak-proof closure.[1][10]
-
Headspace : Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for expansion.[7]
Step 3: Labeling Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[12]
-
Mandatory Wording : The container must be clearly labeled with the words "Hazardous Waste".[12][13]
-
Contents Identification : List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[13]
Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.[11][13]
-
Location : The SAA must be under the control of laboratory personnel.[1]
-
Volume Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11][12] For acutely toxic "P-listed" wastes, the limit is one quart.[11]
-
Secondary Containment : Store the waste container within a secondary containment system, such as a spill pallet, to prevent leaks from spreading.[1][14]
-
Container Closure : Keep waste containers closed at all times except when adding waste.[11][13] Do not leave funnels in the container opening.[13]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the container is 90% full or has been in the SAA for the maximum allowed time (often six to twelve months depending on regulations), contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[11][13][15]
-
Licensed Disposal : Your EHS department will work with a licensed hazardous waste disposal company to transport the waste for final disposal, typically via incineration at a permitted facility.[5][16]
Emergency Procedures: Spill and Exposure Management
Spill Response (Small Scale)
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate : If the spill is large or involves volatile substances, evacuate the area.
-
Don PPE : Before cleanup, don the appropriate PPE as described in Section 2.
-
Containment : Cover the spill with an inert absorbent material like vermiculite or sand.[4]
-
Collection : Carefully scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : The cleanup materials are now also considered hazardous waste and must be disposed of accordingly.
Exposure First Aid
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][17]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes.[5][17]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][17]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][17]
The Disposal Workflow: A Visual Guide
The decision-making process for chemical waste disposal follows a clear, logical path from generation to final removal. This workflow ensures that each step is handled in a compliant and safe manner.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Safety Data Sheet. (n.d.). Generic SDS for amine compounds.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- TCI Chemicals. (2024, November 27). SAFETY DATA SHEET for N-(3-Aminopropyl)cyclohexylamine.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET for 3-Amino-1-propanol.
- 3M. (n.d.). MSDS for a product containing Methyl Ethyl Ketone.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for (R)-3-Amino-3-phenylpropan-1-ol.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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Navigating the Uncharted: A Practical Guide to Handling 3-Amino-3-cyclohexylpropanamide Hydrochloride
Our approach is grounded in the precautionary principle. In the absence of specific toxicological data, we will infer the potential hazards of 3-Amino-3-cyclohexylpropanamide hydrochloride by examining its structural analogues: Cyclohexylamine hydrochloride and Gabapentin . This method allows us to anticipate risks and establish robust safety protocols.
Hazard Profile: An Inference-Based Assessment
The structure of 3-Amino-3-cyclohexylpropanamide hydrochloride incorporates a cyclohexylamine moiety and an amide functional group. Based on the known hazards of structurally similar compounds, we can anticipate the following potential risks:
| Hazard Category | Anticipated Risk based on Analogous Compounds | Supporting Evidence from Analogues |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Cyclohexylamine hydrochloride is classified as harmful by all three routes of exposure.[1][2] Gabapentin hydrochloride is also noted as harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. [1][3][4] | Both Cyclohexylamine hydrochloride and Gabapentin are documented to cause skin irritation.[1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [1][3][4] May be a lachrymator (tear-inducing).[1] | Both analogues are known to cause serious eye irritation.[1][3][4] Cyclohexylamine hydrochloride is specifically identified as a lachrymator.[1] |
| Respiratory Irritation | May cause respiratory tract irritation. [1][2][3] | The solid, powdered nature of this compound suggests a risk of aerosolization. Both analogues are known to cause respiratory irritation.[1][2][3] |
| Other Considerations | Hygroscopic. [1][4] | Cyclohexylamine hydrochloride is known to be hygroscopic, meaning it can absorb moisture from the air.[1][4] This can affect the physical properties and stability of the compound. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the anticipated hazards. The following table outlines the minimum required PPE for handling 3-Amino-3-cyclohexylpropanamide hydrochloride.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Nitrile gloves | Provides protection against skin contact.[2][5] Inspect gloves for integrity before each use and practice proper removal technique to avoid contaminating your skin.[5] |
| Eyes/Face | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles.[2][5] If there is a significant splash risk, a face shield should be worn in addition to safety goggles.[5][6] |
| Body | Laboratory coat | A fully fastened lab coat protects skin and personal clothing from contamination.[2] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2][7] |
Visualizing PPE Procedures
To ensure proper technique, the following diagrams illustrate the correct sequence for donning and doffing PPE.
Caption: Correct sequence for putting on Personal Protective Equipment.
Caption: Correct sequence for taking off Personal Protective Equipment.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Given its hygroscopic nature, ensure the container is tightly sealed.[1][4]
Handling Procedures
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[2][8]
-
Donning PPE: Follow the PPE donning sequence outlined in the diagram above.
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transfers. Avoid creating dust clouds. If dust is generated, use a vacuum cleaner with a HEPA filter for cleanup.[9]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Doff PPE in the correct sequence to prevent cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[9][11] If the person is conscious, rinse their mouth with water.[9][11] Seek immediate medical attention. |
| Minor Spill | For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][12] |
| Major Spill | Evacuate the area and contact your institution's environmental health and safety department. |
Visualizing the Emergency Response Workflow
Caption: Step-by-step workflow for responding to spills or exposures.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials, including contaminated PPE and cleaning materials, should be collected in a designated, labeled, and sealed hazardous waste container.[13][14]
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical.[13][15]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "3-Amino-3-cyclohexylpropanamide hydrochloride".
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety program, following all local, state, and federal regulations.[14] Do not dispose of this chemical down the drain or in the regular trash.[13][14]
References
- Vertex AI Search, Safety D
- TCI Chemicals, SAFETY D
- Fisher Scientific, SAFETY D
- Thermo Fisher Scientific, SAFETY D
- Camber Pharmaceuticals, SAFETY DATA SHEET Gabapentin Tablets, USP, [Source 5]
- Cole-Parmer, Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%, [Source 6]
- Fisher Scientific, SAFETY D
- Merck Millipore, Gabapentin - CAS 60142-96-3 - Calbiochem MSDS - 508506, [Source 8]
- Fisher Scientific, SAFETY D
- TCI Chemicals, SAFETY D
- ECHEMI, Gabapentin SDS, 60142-96-3 Safety D
- MedChemExpress, Gabapentin hydrochloride-SDS, [Source 12]
- Pfizer, Gabapentin Tablets (Neurontin)
- CDH Fine Chemical, material safety d
- CP Lab Safety, Amides Waste Compatibility: Key Insights for Safe Disposal, [Source 15]
- ECHEMI, 3-(Cyclohexylamino)
- Fisher Scientific, 3 - SAFETY D
- Combi-Blocks, Inc., SH-5869 p.
- Vanderbilt Environmental Health and Safety (VEHS), Laboratory Guide for Managing Chemical Waste, [Source 19]
- Daniels Health, How to Ensure Safe Chemical Waste Disposal in Labor
- University of Pennsylvania, LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS, [Source 21]
- Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste, [Source 22]
- Fisher Scientific, SAFETY D
- Enamine, safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Tri-iso, MATERIAL SAFETY D
- Sigma-Aldrich, SAFETY D
- NEB, Safety Data Sheet for Amino Acid Mixture (N6843) EUE, [Source 27]
- Capot Chemical, MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride, [Source 28]
- Sigma-Aldrich, 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride, [Source 29]
- Dana Bioscience, 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride 5g, [Source 30]
- Sigma-Aldrich, 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride, [Source 31]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
